Nodaga-nhs

Catalog No.
S3525414
CAS No.
1407166-70-4
M.F
C19H28N4O10
M. Wt
472.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Nodaga-nhs

CAS Number

1407166-70-4

Product Name

Nodaga-nhs

IUPAC Name

2-[4,7-bis(carboxymethyl)-1,4,7-triazonan-1-yl]-5-(2,5-dioxopyrrolidin-1-yl)oxy-5-oxopentanoic acid

Molecular Formula

C19H28N4O10

Molecular Weight

472.4 g/mol

InChI

InChI=1S/C19H28N4O10/c24-14-2-3-15(25)23(14)33-18(30)4-1-13(19(31)32)22-9-7-20(11-16(26)27)5-6-21(8-10-22)12-17(28)29/h13H,1-12H2,(H,26,27)(H,28,29)(H,31,32)

InChI Key

KHYQZCZUWQXKHB-UHFFFAOYSA-N

SMILES

Array

Canonical SMILES

C1CC(=O)N(C1=O)OC(=O)CCC(C(=O)O)N2CCN(CCN(CC2)CC(=O)O)CC(=O)O

The exact mass of the compound Nodaga-nhs is 472.18054310 g/mol and the complexity rating of the compound is 745. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

what is NODAGA-NHS chelator used for

Author: Smolecule Technical Support Team. Date: February 2026

Key Applications in Research

NODAGA-NHS is instrumental in creating targeted radiopharmaceuticals, combining a radioactive metal with a biological targeting molecule like a peptide or antibody.

  • PET Imaging Agent for Bone Metastases: In a 2020 study, researchers conjugated NODAGA to pamidronic acid (a bone-targeting bisphosphonate) and radiolabeled it with Gallium-68 to create [⁶⁸Ga]Ga-NODAGA-pamidronic acid [1]. This agent showed promising results for detecting bone metastases using PET, with improved bone-to-background ratio and image quality compared to traditional methods [1].

  • Tracking Biological Mechanisms: A 2025 study used this compound to label a fluorescent dye (Alexa Fluor 594) with Gallium-68 [2]. This created a dual-mode agent for PET and fluorescence imaging, allowing researchers to track perivascular flow dynamics in the brain and study mechanisms of aneurysmal subarachnoid hemorrhage [2].

  • Immuno-PET with Antibodies: NODAGA is also used to radiolabel monoclonal antibodies for highly specific cancer imaging. Studies have shown that NODAGA forms more stable complexes with Copper-64 than the older chelator DOTA, resulting in better image contrast due to reduced release of the radionetal in the body [3] [4].

Experimental Protocols

Here are detailed methodologies for conjugation and radiolabeling based on published research.

Protocol 1: Conjugation to a Small Molecule (Pamidronic Acid) [1]

This protocol describes the conjugation to a small molecule for bone imaging.

  • Materials: Pamidronic acid, this compound, Triethylamine (TEA), Dimethylformamide (DMF), Deionized water, Solid-Phase Extraction (SPE) C18 cartridge, Nylon filter (0.20 µm).
  • Procedure:
    • Dissolution: Dilute pamidronic acid in deionized water. Add TEA to adjust the pH to ~8.
    • Reaction: Prepare this compound in DMF. Add the this compound solution to the pamidronic acid solution in fractions.
    • Monitoring: Let the reaction proceed at room temperature for ~4 hours, monitoring the pH hourly.
    • Purification: Pass the reaction mixture through a C18 SPE cartridge to trap organic impurities. Filter the final product through a 0.20-µm nylon filter.
    • Analysis: Confirm the identity of the conjugate (NODAGA-pamidronic acid) using Liquid Chromatography-Mass Spectrometry (LC-MS) and Tandem Mass Spectrometry (MSn).

This conjugation process and subsequent radiolabeling can be visualized as follows:

workflow PAM Pamidronic Acid (in water + TEA, pH 8) Conj Conjugation Reaction (Room Temp, 4 hrs) PAM->Conj NOD This compound (in DMF) NOD->Conj Pur Purification (C18 SPE Cartridge) Conj->Pur NODPAM Conjugate: NODAGA-Pamidronic Acid Pur->NODPAM

Protocol 2: Conjugation to a Fluorescent Dye (Alexa Fluor 594) [2]

This protocol optimized conditions for conjugating a sensitive dye.

  • Materials: Alexa Fluor 594 1,5-diaminopentane, this compound, Acetonitrile (MeCN), Pyridine, C18 cartridge, Ethanol.
  • Procedure:
    • Reaction: Conduct the reaction in MeCN with pyridine as a base. Use a high molar ratio of this compound to dye (20:1).
    • Optimization: Heat the mixture to 80°C for 30-60 minutes to achieve a yield of 50-80%.
    • Purification: Purify the conjugate using a pre-conditioned C18 cartridge. Elute the product with ethanol.
    • Confirmation: Verify successful conjugation using Mass Spectrometry.
Protocol 3: Radiolabeling with Gallium-68 [1] [2]

This is a general protocol for labeling the NODAGA-biomolecule conjugate.

  • Materials: NODAGA-biomolecule conjugate, ⁶⁸Ga eluate, Sodium Acetate buffer, C18 cartridge, Isotonic saline.
  • Procedure:
    • Condition: Mix the conjugate with the ⁶⁸Ga eluate. Adjust the pH to 4-4.5 using sodium acetate buffer.
    • Incubation: Heat the mixture to a temperature above 60°C (e.g., 80°C) for 5-15 minutes. Labeling can occur at room temperature but is slower.
    • Purification (Optional): Pass the mixture through a C18 cartridge to separate the radiolabeled compound from free ⁶⁸Ga.
    • Formulation: Reconstitute the final product in isotonic saline. The typical radiochemical purity should be >97% [2].

The radiolabeling workflow is summarized below:

radiolabel Conjugate NODAGA-Biomolecule Conjugate Reaction Radiolabeling Reaction (>60°C, 5-15 min) Conjugate->Reaction Ga68 ⁶⁸Ga Eluate Ga68->Reaction Buffer Sodium Acetate Buffer (pH 4-4.5) Buffer->Reaction Pur2 Purification (C18 Cartridge) Reaction->Pur2 Final Final Product [⁶⁸Ga]Ga-NODAGA-Biomolecule Pur2->Final

Comparison with Other Chelators

NODAGA is often compared to the chelator DOTA. The table below highlights key differences that make NODAGA advantageous for certain applications.

Parameter NODAGA DOTA
Macrocyclic Structure 1,4,7-Triazacyclononane (9-membered ring) [5] 1,4,7,10-Tetraazacyclododecane (12-membered ring) [3]
Radiolabeling Conditions Mild (room temp. to 80°C, neutral pH) [5] [4] Harsh (often requires high temp. >80°C) [4]
Complexation Speed Rapid [5] Slower
In Vivo Stability with ⁶⁴Cu High (less liver uptake, better contrast) [3] [4] Lower (transchelation, higher liver uptake) [3]
Hydrophilicity Higher (faster clearance) [5] Lower

Core Advantages and Conclusion

This compound ester is a critical tool in modern radiopharmaceutical science. Its core advantages include the ability to form highly stable complexes with key radionuclides like Gallium-68 and Copper-64 under mild conditions, its relatively high hydrophilicity which can improve pharmacokinetics, and its versatility in being conjugated to a wide range of targeting molecules.

References

NODAGA-NHS bifunctional chelator mechanism

Author: Smolecule Technical Support Team. Date: February 2026

Core Mechanism of NODAGA-NHS

This compound is a key reagent in radiopharmaceutical development, designed to connect a radioactive metal atom to a biological targeting molecule (like a peptide or antibody) [1].

  • Chelator Function: The NODAGA component is a macrocyclic chelator that securely binds radiometals like Gallium-68 ( [2] [3] [4]), Copper-64 [5], and Rhenium-186/Technetium-99m cores [6].
  • Conjugation Function: The NHS ester group allows for stable, covalent conjugation to primary amines (most commonly the N-terminus or lysine side chains) on carrier molecules [1] [5]. This reaction forms a stable amide bond and can be performed under mild conditions.

The following diagram illustrates the conjugation and radiolabeling process:

G NODAGA_NHS This compound Conjugation Conjugation Reaction (via NHS Ester to Amines) NODAGA_NHS->Conjugation  Step 1 Carrier Carrier Molecule (e.g., Peptide, Antibody) Carrier->Conjugation Bioconjugate NODAGA-Bioconjugate Conjugation->Bioconjugate  Step 2 Labeling Radiolabeling (Mild, Aqueous Conditions) Bioconjugate->Labeling Radionuclide Radionuclide (e.g., Ga-68) Radionuclide->Labeling  Step 3 Radiopharmaceutical Final Radiopharmaceutical Labeling->Radiopharmaceutical

Quantitative Data and Experimental Protocols

Table 1: Key Physicochemical Properties of this compound [5]
Property Specification
CAS Number 1407166-70-4
Molecular Formula C₁₉H₂₈N₄O₁₀
Molecular Weight 472.45 g/mol
Appearance Solid at room temperature
Storage Conditions -20°C for long-term (3 years); stable at room temperature for short periods during shipping.
Solubility Soluble in DMSO; may also be dissolved in water, ethanol, or DMF for stock solutions.
Table 2: Exemplary Radiolabeling Protocol with Ga-68 [3]

This protocol is adapted from a study on creating 68Ga-NODAGA-NM-01 for PD-L1 imaging.

Parameter Specification
Reaction Mixture 150 µg NODAGA-bioconjugate, 1 mL [68Ga]GaCl₃ (555-666 MBq), 100 µL sodium acetate (1.0 M).
Conditions Incubated at room temperature (20-25°C) for 10 minutes.
Quality Control Analyzed via radio-TLC and radio-HPLC.
Result Radiochemical purity (RCP) consistently >98%. High stability observed in PBS and fetal bovine serum.

Key Technical Advantages and Evidence

NODAGA offers distinct advantages in radiopharmaceutical development:

  • Efficient Labeling under Mild Conditions: Unlike some chelators that require high temperatures, NODAGA enables efficient radiolabeling with Gallium-68 at room temperature in just 10 minutes [3]. This is crucial for heat-sensitive biomolecules.
  • Favorable In Vivo Performance: Studies show that radiopharmaceuticals using NODAGA, such as 68Ga-NODAGA-exendin-4 for insulinoma localization, demonstrate high target-to-background ratios and excellent imaging contrast [7].
  • Theranostic Potential: NODAGA can form stable complexes with beta-emitting therapeutic isotopes like Rhenium-186, making it suitable for developing theranostic pairs (using the same targeting molecule for both diagnosis and therapy) [6].
Table 3: Comparative Study: NODAGA vs. DOTA [2]

A study compared these two common chelators in a Ga-68 cyclic RGD dimer for imaging angiogenesis.

Aspect NODAGA-(RGD)₂ DOTA-(RGD)₂
Optimal Radiolabeling 40-50 µg peptide, room temperature 15-20 µg peptide, 95°C for 5-10 min
Required Peptide Mass Higher Lower
In Vivo Biodistribution Similar high tumor uptake and good contrast in both preclinical and clinical studies. Similar high tumor uptake and good contrast in both preclinical and clinical studies.

Handling and Formulation Guidelines

For in vivo experiments, proper formulation is critical [5]:

  • Stock Solution: Dissolve this compound or its bioconjugate in DMSO to create a concentrated stock (e.g., 1-10 mM).
  • In Vivo Formulation: Dilute the stock solution into a saline-based mixture for injection. A common formulation is DMSO:Tween 80:Saline = 10:5:85.
  • Stability: The final radiolabeled compound (68Ga-NODAGA-bioconjugate) is typically stable for a few hours and should be used soon after preparation.

References

NODAGA-NHS solubility and storage conditions

Author: Smolecule Technical Support Team. Date: February 2026

Physicochemical Properties & Storage

This table outlines the core identifying characteristics and critical storage information for NODAGA-NHS.

Property Specification
CAS Number 1407166-70-4 [1] [2]
Molecular Formula C19H28N4O10 [1] [2]
Molecular Weight 472.45 g/mol [1] [2]
Appearance Typically exists as solids at room temperature [1] [2]
Storage (Powder) -20°C for 3 years or 4°C for 2 years [1] [2]
Storage (Solution) -80°C for 6 months or -20°C for 1 month [1] [2]
Shipping Condition Stable at ambient temperature for a few days during ordinary shipping [1] [2]

Solubility & Formulation Guide

Solubility data and common formulation protocols for in vivo studies are summarized below.

| Aspect | Details | | :--- | :--- | | In Vitro Solubility | May dissolve in DMSO; other solvents to try include H2O, Ethanol, or DMF [1] [2]. | | Stock Solution Preparation | For a 10 mM stock solution, add 211.7 µL of solvent to 1 mg of this compound (or 1.058 mL to 5 mg) [1] [2]. | | Common Injection Formulations |

  • DMSO : Tween 80 : Saline = 10 : 5 : 85 [1] [2]
  • DMSO : PEG300 : Tween 80 : Saline = 10 : 40 : 5 : 45 [1] [2]
  • Ethanol : Cremophor : Saline = 10 : 10 : 80 [1] [2] |

Experimental Workflow for Handling

The diagram below illustrates the key steps for handling this compound from storage to preparation for experiments.

workflow Start Start: Retrieve this compound Storage Storage Condition: Powder at -20°C Start->Storage SolventSelect Solvent Selection Storage->SolventSelect DMSO Primary: DMSO SolventSelect->DMSO AltSolvents Alternates: Water, Ethanol, DMF SolventSelect->AltSolvents Prep Prepare Stock Solution DMSO->Prep AltSolvents->Prep Formulate Formulate for In Vivo Use Prep->Formulate End Use in Experiment Formulate->End

Key Technical Protocols from Literature

The handling of this compound is often part of a larger bioconjugation and radiolabeling workflow. The following protocols from research articles provide specific, validated methodologies.

  • Conjugation to Trastuzumab for Immuno-PET [3]

    • Procedure: this compound ester was conjugated to the monoclonal antibody Trastuzumab. The antibody was dissolved in 0.1 M borate-buffered saline at a concentration of 10 mg/mL. The reaction mixture was then incubated at 4°C for 20 hours [3].
    • Context: This protocol was used to create a conjugate for subsequent labeling with Copper-64 ([64]Cu) to study tumor uptake in HER2-positive models.
  • Quality Control for a NODAGA-Peptide [4]

    • Procedure: A related conjugate, [68Ga]Ga-NODAGA-exendin-4, was analyzed using a validated UV-Radio-HPLC method. The method demonstrated excellent linearity for the analyte in the concentration range of 0.75–5 μg/mL, with a correlation coefficient (R²) of 0.999 [4].
    • Context: This highlights a standard quality control procedure to ensure the chemical and radiochemical purity of the final NODAGA-containing product before use.

References

NODAGA-NHS reactivity with amino groups

Author: Smolecule Technical Support Team. Date: February 2026

Reactivity and Conjugation Mechanism

The NODAGA-NHS reagent functions through a specific and well-understood biochemical reaction.

  • Reaction Target: The NHS ester group of this compound is highly electrophilic and specifically reacts with primary aliphatic amines (-NH₂). In proteins and peptides, these amines are primarily found on the side chain of lysine residues and at the N-terminus [1] [2].
  • Bond Formed: This reaction results in the formation of a stable, covalent amide bond, while releasing N-hydroxysuccinimide (NHS) as a by-product [3] [2].
  • Product: This process conjugates the NODAGA chelator to the biomolecule. The resulting conjugate can then efficiently encapsulate radiometals like Gallium-68 or Copper-64 within its macrocyclic core for use in PET imaging [4] [5].

The following diagram illustrates the conjugation workflow and key applications:

G NODAGA_NHS This compound Reagent Conjugation Conjugation Reaction NODAGA_NHS->Conjugation PrimaryAmine Biomolecule with Primary Amine (-NH₂) PrimaryAmine->Conjugation Bioconjugate NODAGA-Biomolecule Conjugate Conjugation->Bioconjugate Radiolabeling Radiolabeling with ⁶⁸Ga / ⁶⁴Cu Bioconjugate->Radiolabeling FinalProduct Radiolabeled Tracer (e.g., ⁶⁸Ga-NODAGA-PCA) Radiolabeling->FinalProduct Application PET Imaging of Tumors FinalProduct->Application

Detailed Experimental Protocol

The conjugation of this compound to a biomolecule and its subsequent radiolabeling follows a standardized protocol. The example below details the conjugation to an antibody, as described in a scientific study.

Protocol: Conjugation of this compound to Trastuzumab (Anti-HER2 Antibody) [5]

Step Description Parameters

| 1. Reaction Setup | Dissolve trastuzumab (10 mg/mL) in 0.1 M borate buffer. Add this compound ester in 5, 20, or 100 molar equivalents relative to the antibody. | Buffer: 0.1 M Borate Concentration: 10 mg/mL mAb Molar Ratio: (5-100):1 (this compound:mAb) | | 2. Incubation | Allow the conjugation reaction to proceed with gentle mixing. | Temperature: 4°C Time: 20 hours (Overnight) pH: ~8.5 (Borate buffer) | | 3. Purification | Remove unconjugated this compound and reaction byproducts from the antibody conjugate. | Method: Size-exclusion chromatography (e.g., PD-10 column) Eluent: PBS or other biocompatible buffer | | 4. Radiolabeling | Incubate the NODAGA-trastuzumab conjugate with the radiometal (e.g., ⁶⁴Cu). | Condition: Mild conditions (specifics vary by metal) |

Example Applications in Research

The "bioconjugation-radiolabeling" strategy is applied to various targeting molecules to create imaging probes for different cancers.

Application Targeting Molecule Radionuclide Target / Cancer Type
Imaging Melanoma [6] Procainamide (PCA) ⁶⁸Ga Melanin / Malignant Melanoma
Dual-Targeting Imaging [7] LacN-E[c(RGDfK)]₂ (Glycopeptide) ⁶⁸Ga αvβ3 Integrin & Galectin-3 / Cancer
Heterobivalent Ligands [4] GE11 & c(RGDfK) peptides ⁶⁸Ga EGFR & αvβ3 Integrin / Tumors
Nanoparticle Tracking [8] anti-miR10b (Oligonucleotide) ⁶⁴Cu miR10b / Metastatic Breast Cancer

Key Technical Considerations

  • Storage and Stability: this compound should be stored as a solid at -20°C and is typically stable for 3 years under these conditions. Solutions should be prepared fresh [9] [10].
  • Solubility: The compound may dissolve in DMSO, and formulations for in vivo studies can involve mixtures of DMSO, Tween 80, and saline [9] [10].
  • Specificity: While the reaction with primary amines is highly efficient, the number and location of lysines on a biomolecule can affect conjugation efficiency and potentially its biological activity. Site-specific conjugation strategies are an area of active development to address this [2] [5].

References

NODAGA-NHS stability and handling requirements

Author: Smolecule Technical Support Team. Date: February 2026

Chemical Profile and Storage

The table below summarizes the fundamental properties of NODAGA-NHS for handling and preparation:

Property Specification
CAS Number 1407166-70-4 [1] [2]
Molecular Formula C₁₉H₂₈N₄O₁₀ [1] [2]
Molecular Weight 472.45 g/mol [1] [2]
Recommended Storage Powder: -20°C (3 years) or 4°C (2 years). In solvent: -80°C (6 months) or -20°C (1 month) [2].
Shipping Condition Stable at ambient temperature for a few days during ordinary shipping [2].

Conjugation to Targeting Vectors

A common application is conjugating this compound to monoclonal antibodies like trastuzumab. The following diagram illustrates the core workflow, which can be adapted for other biomolecules.

G Antibody\n(e.g., Trastuzumab) Antibody (e.g., Trastuzumab) Conjugation\nReaction Conjugation Reaction (0.1 M Borate Buffer, 4°C, 20 h) Antibody\n(e.g., Trastuzumab)->Conjugation\nReaction This compound This compound This compound->Conjugation\nReaction NODAGA-Antibody\nConjugate NODAGA-Antibody Conjugate Conjugation\nReaction->NODAGA-Antibody\nConjugate

This compound conjugation to an antibody.

A typical protocol for conjugating this compound to trastuzumab is as follows [3]:

  • Reaction Setup: Prepare a solution of trastuzumab at 10 mg/mL in 0.1 M borate-buffered saline (pH ~8.5).
  • Molar Ratio: Add this compound to the antibody solution at a molar ratio of 5:1 to 20:1 (this compound : Antibody).
  • Incubation: Allow the reaction to proceed for 20 hours at 4°C.
  • Purification: Purify the conjugate, typically using size-exclusion chromatography (e.g., PD-10 desalting column) to remove unreacted chelator.

This protocol typically results in about 2.5 NODAGA moieties per antibody molecule [3].

Radiolabeling with Copper-64

Once conjugated, the NODAGA-biomolecule can be radiolabeled with ⁶⁴Cu. The workflow for this process is outlined below.

G NODAGA-Antibody\nConjugate NODAGA-Antibody Conjugate Radiolabeling\nReaction Radiolabeling Reaction (Mild Conditions, <30 min) NODAGA-Antibody\nConjugate->Radiolabeling\nReaction [64Cu]CuCl2 [64Cu]CuCl2 [64Cu]CuCl2->Radiolabeling\nReaction [64Cu]Cu-NODAGA-Antibody [64Cu]Cu-NODAGA-Antibody Radiolabeling\nReaction->[64Cu]Cu-NODAGA-Antibody

Radiolabeling NODAGA-antibody conjugate with Copper-64.

A key advantage of NODAGA is that it allows for efficient radiolabeling under mild conditions. Here’s a summary of optimized parameters:

Parameter Optimization Finding for [⁶⁴Cu]Cu-NODAGA-trastuzumab [3]
Antibody Amount As little as 10 µg can be used, but 25 µg enables faster labeling.
Temperature Efficient labeling occurs at room temperature.
Time Full incorporation of ⁶⁴Cu can be achieved in 15-30 minutes.

Stability and Performance Comparison

NODAGA is often compared with the chelator DOTA for ⁶⁴Cu labeling. The table below highlights key comparative findings:

Aspect NODAGA (Findings) DOTA (for Context)
In Vitro Stability High stability in PBS and mouse serum [4]. Good stability, but may be lower than NODAGA in some challenges [4].
Stability vs. Transchelation Higher resistance to transchelation by EDTA (a competing chelator) [4]. Lower resistance to transchelation in challenge assays [4].
In Vivo Performance Lower non-target liver uptake, indicating higher complex stability in vivo [5]. Higher liver uptake can occur, suggesting some release of ⁶⁴Cu [5].
Tumor Targeting Good tumor uptake (3–9% ID/g) and high immunoreactive fraction (88–94%) [4] [3]. Good tumor uptake, but potentially lower contrast due to higher background [5].

These characteristics make NODAGA a preferred chelator for ⁶⁴Cu, as it provides stable radiolabeling and improves image contrast by reducing background signal in non-target organs like the liver [4] [5].

References

NODAGA-NHS Alexa Fluor 594 conjugation procedure

Author: Smolecule Technical Support Team. Date: February 2026

NODAGA-NHS Conjugation to Alexa Fluor 594

This first part of the protocol details the covalent coupling of the NODAGA chelator to the Alexa Fluor 594 dye.

Materials
  • Reactive Dye: Alexa Fluor 594 1,5-diaminopentane [1].
  • Chelator: this compound ester (CAS 1407166-70-4) [2].
  • Solvent: Anhydrous acetonitrile (MeCN) [1].
  • Base: Pyridine, used as an auxiliary base [1].
  • Purification: Pre-conditioned C18 solid-phase extraction (SPE) cartridge [1].
  • Elution Solvent: Ethanol [1].
Experimental Procedure
  • Reaction Setup: Dissolve the Alexa Fluor 594 1,5-diaminopentane and this compound ester in anhydrous acetonitrile. The study found that a molar ratio of at least 20:1 (this compound:dye) is critical to achieve sufficient conjugation yields [1].
  • Addition of Base: Add pyridine to the reaction mixture to facilitate the conjugation reaction [1].
  • Incubation: Heat the reaction mixture to 80°C with continuous stirring. The optimal reaction time at this temperature is 30 to 60 minutes, yielding between 50% and 80% of the conjugate [1].
  • Purification: After the reaction, purify the crude product using a pre-conditioned C18 SPE cartridge to remove excess, unreacted this compound ester. The desired NODAGA-GA-Alexa Fluor 594 conjugate is eluted using ethanol [1].
Confirmation of Conjugate Formation

Confirm successful conjugation using Orbitrap Mass Spectrometry. The theoretical molecular weight of the product is 1163.4 g/mol. The key peaks to identify are [1]:

  • m/z 1164.4 (M + H)
  • m/z 1186.4 (M + Na)
  • m/z 1202.4 (M + K)

Radiolabeling with Gallium-68

This section covers the radiolabeling of the NODAGA-GA-Alexa Fluor 594 conjugate with 68Ga.

Materials
  • Precursor: Purified NODAGA-GA-Alexa Fluor 594 conjugate.
  • Radionuclide: 68Ga in a no-carrier-added form [1].
  • Reconstitution Solvent: Isotonic sodium chloride solution [1].
Optimized Labeling Protocol
  • Conjugate Concentration: Use a conjugate concentration of at least 125 µM in the reaction mixture to achieve a high radiochemical conversion (RCC). Lower concentrations (e.g., 50 µM) result in significantly lower yields (~70%) [1].
  • Temperature and Time: For rapid labeling, which is essential given the 68-minute half-life of 68Ga, perform the reaction at 80°C for 15 minutes. This yields an RCC of over 85% [1].
    • Note: While room temperature labeling is possible and reaches ~87% RCC at saturation, the reaction kinetics are much slower, especially when working with lower precursor concentrations to conserve the costly dye [1].
  • Purification: Purify the radiolabeled product ([68Ga]Ga-NODA-GA-Alexa Fluor 594) using a C18 cartridge. Free 68Ga(III) is removed, and the product is eluted, evaporated to dryness, and reconstituted in isotonic sodium chloride [1].
  • Quality Control: The final product should achieve a radiochemical purity of over 97% [1].

Key Experimental Data and Conditions

The tables below summarize the optimized conditions for both synthesis steps as reported in the research.

Table 1: Optimization of NODAGA Conjugation to Alexa Fluor 594 [1]

Parameter Investigated Range Optimized Condition Result / Rationale
Molar Ratio (NODAGA:Dye) 5:1 to 20:1 20:1 Lower ratios (5:1, 10:1) resulted in significantly lower chemical yields [1].
Reaction Temperature Room Temperature to 80°C 80°C The temperature was limited by the boiling point of acetonitrile (82°C) [1].
Reaction Time Up to 60 minutes 30-60 minutes Yield increased from ~50% at 30 min to ~80% at 60 min [1].
Solvent - Anhydrous Acetonitrile Chosen over water for the conjugation reaction [1].
Base - Pyridine Used to facilitate the reaction instead of triethylamine [1].

Table 2: Optimization of 68Ga Radiolabeling [1]

Parameter Investigated Range Optimized Condition Result / Rationale
Conjugate Concentration 50 µM to >125 µM ≥125 µM Concentrations above 125 µM achieved RCC >85%; 50 µM yielded only ~70% [1].
Labeling Temperature Room Temperature & 80°C 80°C Chosen for speed: 85% RCC in 15 min vs. slower kinetics at room temperature [1].
Labeling Time 2 min to 60 min 15 minutes At 80°C, this duration achieves the optimal RCC of >85% [1].
Final Product Purity - >97% Achieved after C18 purification and reformulation in isotonic saline [1].

Experimental Workflow and Molecular Reaction

The following diagram illustrates the two-step synthesis workflow and the underlying chemical reaction.

G A Step 1: Conjugation E NODAGA-GA-Alexa Fluor 594 Conjugate A->E Amide Bond Formation B Alexa Fluor 594 1,5-diaminopentane D Conditions: • 20:1 Molar Ratio • 80°C, 30-60 min • Acetonitrile, Pyridine B->D C This compound Ester C->D D->E H Conditions: • ≥125 µM Conjugate • 80°C, 15 min E->H F Step 2: Radiolabeling I [68Ga]Ga-NODAGA-GA- Alexa Fluor 594 F->I Gallium Chelation G 68Ga (in solution) G->H H->I

Application Notes for Researchers

  • Purpose: The [68Ga]Ga-NODAGA-GA-Alexa Fluor 594 conjugate is designed as a dual-modal tracer for PET and fluorescence imaging, specifically for studying perivascular (glymphatic) system function in models of neurological disease such as aneurysmal subarachnoid hemorrhage (aSAH) [1].
  • Fluorescence Properties: The conjugation of the NODAGA chelator does not alter the fluorescence properties of the Alexa Fluor 594 dye. No spectral peak shifts or quenching effects are expected [1].
  • Scaling for In Vivo Use: For animal experiments, the 80°C radiolabeling protocol is strongly recommended to quickly achieve high activity concentrations required for intravenous or intrathecal injections, compensating for the short half-life of 68Ga [1].
  • Alternative Chelators: While this protocol uses NODAGA, which is highly efficient for 68Ga, other chelators like DOTA are also used for radiometal labeling. Note that DOTA and NODAGA have different kinetic stabilities with different radiometals (e.g., 68Ga, 64Cu) and the choice should be validated for your specific application [3] [4].

References

Comprehensive Application Notes and Protocol for NODAGA-NHS Trastuzumab Bioconjugation

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Background

The human epidermal growth factor receptor 2 (HER2) is overexpressed in 20–30% of all breast cancer cases, leading to increased cell proliferation, growth, and migration [1] [2]. Trastuzumab, a humanized monoclonal IgG1 antibody, binds with high specificity to the HER2 receptor and is a cornerstone for treating HER2-positive breast and gastric cancers [3]. For non-invasive imaging using Positron Emission Tomography (PET), trastuzumab can be radiolabeled with the radiometal copper-64 (⁶⁴Cu, t₁/₂ = 12.7 h) [4]. This process requires the use of a bifunctional chelator (BFC) that is first conjugated to the antibody and subsequently complexes the radiometal.

The selection of an appropriate BFC is critical for the stability and efficacy of the final radioimmunoconjugate. While the macrocyclic chelator DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid) has been widely used for this purpose, evidence suggests that triaza-macrocyclic chelators, such as NODAGA (1,4,7-triazacyclononane,1-glutaric acid-4,7-acetic acid), can offer superior performance for coordinating copper-64 [5]. NODAGA forms complexes with ⁶⁴Cu under milder conditions and demonstrates higher kinetic inertness in vivo, reducing transchelation to native copper-binding proteins like superoxide dismutase and resulting in improved image contrast due to lower non-target organ uptake [4] [5]. This document provides a detailed protocol for the bioconjugation of NODAGA-NHS to trastuzumab, its subsequent radiolabeling with copper-64, and a comparative analysis with the DOTA-trastuzumab conjugate.

Comparative Analysis of Chelators

Chemical Properties
  • This compound: The N-hydroxysuccinimide (NHS) ester is an activated carboxylic acid that facilitates efficient conjugation to primary amines (lysine residues) on the antibody. The NODAGA chelator itself is a triaza macrocycle with three carboxylate pendant arms [5].
  • DOTA-NHS: Similarly functionalized with an NHS ester for bioconjugation, the DOTA chelator is a larger tetraaza macrocycle with four carboxylate pendant arms [1].

The difference in denticity (number of donor atoms) and ring size significantly influences their coordination chemistry with copper-64.

Performance Comparison

The table below summarizes key characteristics of DOTA and NODAGA when used for ⁶⁴Cu-labeling of immunoconjugates.

Table 1: Comparative Analysis of DOTA and NODAGA for ⁶⁴Cu-labeling of Immunoconjugates

Parameter DOTA NODAGA
Macrocycle Structure 12-membered tetraaza (cyclen) 9-membered triaza (TACN)
Labeling Efficiency Requires higher temps (≥40°C) and longer times for high RCC [5] Achieves high RCC under mild conditions (room temp, 15 min) [4]
In Vitro Stability Good stability in PBS and serum [4] Excellent stability in PBS and serum; higher resistance to transchelation (e.g., against EDTA) [4]
In Vivo Stability Prone to transchelation, leading to liver uptake [5] Superior kinetic inertness, resulting in lower liver and non-target accumulation [5]
Typical Conjugates per mAb ~3.3 (with 20-fold molar excess) [5] ~2.5 (with 20-fold molar excess) [5]

Detailed Experimental Protocols

This compound Conjugation to Trastuzumab

This protocol describes the covalent linking of NODAGA to primary amines on trastuzumab [2].

3.1.1 Materials and Reagents
  • Trastuzumab (Herceptin), 10 mg/mL in 0.1 M Borate-Buffered Saline (BBS), pH 8.5 [2]
  • This compound ester (CAS 1407166-70-4) [6]
  • TraceSELECT Water or other ultra-pure, metal-free water
  • PD-10 Desalting Columns (GE Healthcare) or equivalent
  • 0.1 M Sodium Acetate buffer, pH 5.5
  • Eppendorf LoBind tubes
3.1.2 Conjugation Procedure
  • Preparation: Equilibrate a PD-10 column with 25 mL of 0.1 M sodium acetate buffer (pH 5.5). Pre-chelate all buffers using Chelex-100 resin if necessary to remove trace metal contaminants.
  • Reaction Mixture: In a LoBind tube, add 1 mL of trastuzumab solution (10 mg, 67 nmol). Gently dissolve this compound in metal-free water to a concentration of 10 mg/mL. Add a 5- to 20-fold molar excess of this compound (e.g., 335 nmol for a 5-fold excess, equating to ~158 µg of this compound in 15.8 µL) to the antibody solution with gentle stirring [2].
  • Incubation: Allow the reaction to proceed for 30 minutes at room temperature with continuous gentle mixing. The reaction can also be performed at 4°C for 60 minutes if increased stability is desired.
  • Purification: Load the reaction mixture onto the pre-equilibrated PD-10 column. Elute with the sodium acetate buffer (pH 5.5) and collect 0.5 mL fractions.
  • Analysis: Determine the protein concentration in the collected fractions using a NanoDrop spectrophotometer. Pool the fractions containing the purified NODAGA-trastuzumab conjugate.
  • Characterization: The average number of NODAGA chelators conjugated per antibody molecule can be determined by Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS) by comparing the mass shift relative to unconjugated trastuzumab [2]. Typically, a 5- to 10-fold molar excess yields 2-3 chelators per antibody.

The following workflow diagram illustrates the entire process from conjugation to final quality control.

G Start Start: Prepare Trastuzumab and this compound A Step 1: Conjugation Reaction (30 min, Room Temperature) Start->A B Step 2: Purification (PD-10 Size Exclusion Chromatography) A->B C Step 3: Concentration Measurement (NanoDrop Spectrophotometer) B->C D Step 4: Conjugate Characterization (MALDI-TOF MS) C->D E Step 5: Radiolabeling with ⁶⁴Cu (15 min, Room Temperature) D->E F Step 6: Purification & QC (ITLC/HPLC, Stability Assay) E->F End Final Product: [⁶⁴Cu]Cu-NODAGA-trastuzumab F->End

Radiolabeling with Copper-64

This protocol describes the radiolabeling of the NODAGA-trastuzumab conjugate to form the final PET imaging agent [1] [4].

3.2.1 Materials and Reagents
  • NODAGA-trastuzumab conjugate (from previous section)
  • [⁶⁴Cu]CuCl₂ in 0.1 M HCl (high molar activity)
  • 1 M Sodium Acetate buffer, pH 5.5
  • 0.1 M Phosphate Buffered Saline (PBS), pH 7
  • 0.1 M Ethylenediaminetetraacetic acid (EDTA) solution in phosphate buffer, pH 7 (for iTLC)
3.2.2 Labeling Procedure
  • Reaction Setup: To a vial containing 25–50 µg of NODAGA-trastuzumab, add 0.1 volume of 1 M sodium acetate buffer, pH 5.5, to adjust and maintain the reaction pH between 5.0 and 5.5.
  • Add Radionuclide: Add the desired activity of [⁶⁴Cu]CuCl₂ (typically 50-200 MBq) to the reaction mixture.
  • Incubation: Incubate the mixture for 15 minutes at room temperature with gentle shaking [1]. Under these optimized conditions, high radiochemical incorporation can be achieved.
  • Quality Control (Instant Thin-Layer Chromatography - iTLC)
    • Spot a small sample (~0.5 µL) of the reaction mixture on an iTLC strip.
    • Develop the strip in a 0.1 M EDTA solution (pH 7).
    • In this system, ⁶⁴Cu-EDTA (free copper) migrates with the solvent front (Rf ≈ 1.0), while [⁶⁴Cu]Cu-NODAGA-trastuzumab remains at the origin (Rf ≈ 0.0).
    • Scan the strip with a radio-TLC scanner to determine the radiochemical conversion (RCC).
  • Purification: If necessary, purify the labeled product using a PD-10 column pre-equilibrated with PBS or a formulation buffer suitable for injection to remove any unreacted ⁶⁴Cu. For in vitro studies, this step may be omitted if the RCC is >95% [1].
  • Sterile Filtration: Pass the final product through a 0.22 µm sterile filter into a sterile, pyrogen-free vial.
Quality Control and Characterization

A summary of the required quality control tests and their specifications for the final product is provided below.

Table 2: Quality Control Tests and Specifications for [⁶⁴Cu]Cu-NODAGA-trastuzumab

Test Parameter Method Acceptance Criteria
Radiochemical Purity (RCP) iTLC (EDTA buffer) or HPLC (SEC) >97% [1]
pH pH strip or pH meter 5.0 - 7.0
Visual Inspection Visual Clear, colorless solution, free of particulate matter
Immunoreactive Fraction Binding assay with HER2-positive cells (e.g., BT474) >85% (should be comparable to native trastuzumab) [4]
Stability iTLC after incubation in PBS/mouse serum (e.g., 24h, 37°C) RCP remains >90% [4]

Expected Results and In Vivo Performance

Upon successful conjugation and radiolabeling, researchers can expect the following outcomes based on published data:

  • Radiochemical Yield: The protocol typically yields a radiochemical purity of >97% after purification [1].
  • Tumor Uptake: In murine models bearing HER2-expressing tumors, both [⁶⁴Cu]Cu-NODAGA-trastuzumab and [⁶⁴Cu]Cu-DOTA-trastuzumab show high tumor uptake, ranging from 3–9% injected dose per gram (%ID/g) [1] [7].
  • Key Differentiator: While tumor uptake may be similar, the critical advantage of the NODAGA conjugate is its superior in vivo stability profile. This manifests as significantly reduced hepatic accumulation and lower background signal in non-target tissues compared to the DOTA conjugate, leading to enhanced tumor-to-background ratios in PET imaging [5]. This is visually summarized in the diagram below, which contrasts the fates of the two conjugates in vivo.

G cluster_dota DOTA Conjugate cluster_nodaga NODAGA Conjugate Start ⁶⁴Cu-Labeled Trastuzumab Injection A Lower In Vivo Stability Start->A X High In Vivo Stability Start->X B Transchelation (Copper Release) A->B C High Liver Uptake B->C Y Stable ⁶⁴Cu Complex Maintained X->Y Z Low Liver Uptake High Tumor Contrast Y->Z

Troubleshooting and Technical Notes

  • Low Radiochemical Conversion (RCC): Ensure the NODAGA-trastuzumab conjugate is free of competing metal ions by using high-purity, metal-free water and buffers. Check the pH of the labeling reaction, as a pH outside the optimal 5.0-5.5 range can reduce efficiency.
  • Low Immunoreactivity: Excessive modification of lysine residues can impair the antibody's binding to HER2. If immunoreactivity drops below 85%, reduce the molar excess of this compound used during the conjugation step (e.g., from 10-fold to 5-fold) [4].
  • Alternative Conjugation Strategy: For a more homogeneous conjugate and to better preserve immunoreactivity, consider a site-specific strategy such as Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). This involves first functionalizing trastuzumab with azide groups, followed by conjugation to a NODAGA derivative containing a dibenzocyclooctyne (DBCO or ADIBO) group [4].

Conclusion

The bioconjugation of this compound to trastuzumab provides a robust and reliable method for producing a highly effective immuno-PET agent for imaging HER2-positive cancers. The key advantage of NODAGA over the traditionally used DOTA chelator lies in its ability to form more stable complexes with copper-64 under milder radiolabeling conditions, resulting in improved in vivo performance with reduced liver uptake. The protocols outlined herein provide researchers with a detailed roadmap from synthesis to quality control, enabling the development of a high-quality radiopharmaceutical for preclinical and clinical applications.

References

Comprehensive Application Notes and Protocols: NODAGA-NHS Pamidronic Acid Conjugation for Bone-Targeted PET Imaging

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Bisphosphonate-Based Radiopharmaceuticals

Bone metastases are a common complication of advanced cancers, particularly breast and prostate malignancies, affecting 65-75% of metastatic breast cancer patients. Early detection of these metastases is critical for optimal patient management and preventing skeletal-related events. While technetium-99m-labeled bisphosphonates have long been used for bone scintigraphy, positron emission tomography (PET) offers superior sensitivity, resolution, and quantification capabilities. The development of gallium-68-based bisphosphonate conjugates represents a significant advancement in molecular imaging of skeletal pathologies, combining the favorable decay characteristics of this generator-produced radionuclide with the proven bone-targeting properties of bisphosphonates [1] [2].

Pamidronic acid (3-amino-1-hydroxypropylidene-1,1-bisphosphonate) is a second-generation, nitrogen-containing bisphosphonate with strong affinity for hydroxyapatite, the mineral component of bone. Its mechanism of action involves binding to bone mineral surfaces and inhibiting osteoclast-mediated bone resorption through inhibition of the mevalonate pathway, specifically the enzyme farnesyl pyrophosphate synthase. This dual functionality makes pamidronic acid an excellent targeting moiety for both diagnostic imaging and therapeutic applications in metabolic bone diseases and bone metastases [3] [4].

The NODAGA chelator (2,2'-(7-(1-carboxy-4-((2,5-dioxopyrrolidin-1-yl)oxy)-4-oxobutyl)-1,4,7-triazonane-1,4-diyl)diacetic acid) has emerged as an optimal bifunctional chelator for gallium-68 radiopharmaceuticals due to its rapid complexation kinetics and exceptional stability of resulting radiometal complexes. Unlike the macrocyclic DOTA chelator which requires heating for efficient gallium-68 incorporation, NODAGA enables efficient radiolabeling under milder conditions—a significant advantage considering the 68-minute half-life of gallium-68. The NODAGA-NHS ester derivative simplifies conjugation to amine-containing molecules like pamidronic acid through formation of stable amide bonds, facilitating straightforward radiopharmaceutical development [2] [5].

Chemical Conjugation: this compound to Pamidronic Acid

Reaction Principle and Mechanism

The conjugation reaction involves nucleophilic acyl substitution where the primary amine group of pamidronic acid attacks the electrophilic carbonyl carbon of the this compound ester, resulting in formation of a stable amide bond with release of N-hydroxysuccinimide (NHS) as a byproduct. This coupling reaction proceeds efficiently in aqueous-organic solvent mixtures under mildly basic conditions, which promote amine nucleophilicity while minimizing hydrolysis of the NHS ester active group. The reaction specificity is ensured by the presence of a single primary amine group in pamidronic acid that serves as the sole attachment point for chelator conjugation, preserving the critical bisphosphonate moiety responsible for bone targeting [2].

Table 1: Reagents and Quantities for NODAGA-Pamidronic Acid Conjugation

Component Quantity Purity/Specification Supplier Examples
Pamidronic acid 1 equivalent ≥95% pharmaceutical grade Santa Cruz Biotechnology
This compound ester 1.2 equivalents >98% purity CheMatech
Triethylamine (TEA) 34 μL in 665 μL H₂O ≥99.5% anhydrous Sigma-Aldrich
Dimethylformamide (DMF) 665 μL Anhydrous, 99.8% Qrec
Deionized water 665 μL HPLC grade, 18.2 MΩ·cm In-house purification
Step-by-Step Conjugation Protocol
  • Preparation of pamidronic acid solution: Dissolve 10 mg (42.5 μmol) of pamidronic acid in 665 μL of deionized water in a 5 mL reaction vial. Add 34 μL of triethylamine to adjust the pH to approximately 8.0 and vortex until completely dissolved. The solution should appear clear without any particulate matter [2].

  • Preparation of this compound solution: Dissolve 14.3 mg (51 μmol) of this compound ester in 665 μL of anhydrous DMF in a separate vial. Sonicate briefly if necessary to ensure complete dissolution.

  • Conjugation reaction: Transfer the this compound solution to the pamidronic acid solution in 50-μL fractions over 10 minutes with constant vortexing. After complete addition, seal the reaction vial and incubate at room temperature (20-25°C) for 4 hours with continuous magnetic stirring at 300 rpm [2].

  • Reaction monitoring: Monitor reaction progress hourly using analytical RP-HPLC with a C18 column (4.6 × 150 mm, 5 μm) and 0.1% trifluoroacetic acid in water as mobile phase at 0.65 mL/min. Detect at 220 nm wavelength. The NODAGA-pamidronic acid conjugate typically elutes at 8.3 minutes, while unreacted pamidronic acid elutes at 4.1 minutes [2].

  • Purification and isolation:

    • Activate a C18 solid-phase extraction (SPE) cartridge (Waters Sep-Pak) with 5 mL of ethanol followed by 10 mL of deionized water.
    • Dilute the reaction mixture with 10 mL of water and load onto the conditioned SPE cartridge.
    • Wash with 10 mL of 5% ethanol in water to remove polar impurities and unreacted pamidronic acid.
    • Elute the NODAGA-pamidronic acid conjugate with 5 mL of 30% ethanol in water.
    • Remove organic solvent under reduced pressure at 35°C and lyophilize the aqueous residue to obtain the pure conjugate as a white powder [2].
  • Quality assessment: Verify identity by liquid chromatography-mass spectrometry (LC-MS) using positive ion electrospray ionization. Expected m/z for NODAGA-pamidronic acid: [M+H]+ 643.1, [M+Na]+ 665.1. Determine purity by analytical RP-HPLC (>95% required for radiolabeling) [2].

G A Pamidronic Acid Solution pH 8.0 in H2O C Combine Solutions Room Temperature, 4h A->C B This compound Ester in Anhydrous DMF B->C D Reaction Monitoring RP-HPLC Analysis C->D E Purification C18 SPE Cartridge D->E F Product Isolation Lyophilization E->F G Quality Control LC-MS & HPLC F->G H NODAGA-Pamidronic Acid White Powder G->H

Diagram 1: Conjugation workflow for NODAGA-pamidronic acid synthesis

Radiolabeling with Gallium-68

Gallium-68 Source Preparation

Gallium-68 can be obtained from a 68Ge/68Ga generator system, which provides a convenient hospital-based source without requiring an on-site cyclotron. For optimal labeling efficiency, precondition the eluted gallium-68 fraction as follows:

  • Elute the 68Ge/68Ga generator with 5-6 mL of 0.1N HCl following manufacturer instructions.
  • Pass the eluate through a cation exchange cartridge (e.g., Strata-XC, Chromafix) to concentrate and purify Ga-68.
  • Elute the trapped Ga-68 from the cartridge with 0.5-1.0 mL of 0.1N HCl/acetone mixture or 5M NaCl in 0.1N HCl directly into the reaction vial containing the NODAGA-pamidronic acid precursor [2].
Radiolabeling Optimization Parameters

Systematic optimization of radiolabeling conditions is essential for achieving high radiochemical yields suitable for clinical application. The following parameters were determined to be critical for reproducible results:

Table 2: Optimized Radiolabeling Parameters for [68Ga]Ga-NODAGA-Pamidronic Acid

Parameter Optimal Range Effect on Radiochemical Yield Recommended Value

| pH | 4.0-4.5 | <4.0: Incomplete complexation >4.5: Ga(OH)₃ precipitation | 4.2 | | Temperature | 60-95°C | <60°C: Slow kinetics >95°C: Risk of decomposition | 80°C | | Reaction time | 10-15 minutes | <10 min: Incomplete >15 min: No significant improvement | 12 minutes | | Precursor amount | 25-50 μg | <25 μg: Lower yield >50 μg: No significant improvement | 30 μg | | Buffer system | Sodium acetate | Provides optimal pH control | 0.5 M, pH 4.2 |

Step-by-Step Radiolabeling Protocol
  • Precursor solution preparation: Dissolve 30 μg of NODAGA-pamidronic acid conjugate in 500 μL of 0.5 M sodium acetate buffer (pH 4.2) in a 5 mL reaction vial sealed with a rubber septum [2].

  • Radionuclide addition: Transfer the preconditioned Ga-68 eluate (approximately 1 mL in 0.1N HCl, 50-200 MBq) to the reaction vial containing the precursor solution. Rinse the vial with 200 μL of sodium acetate buffer and add to the reaction mixture [2].

  • Heating and mixing: Heat the reaction mixture at 80°C for 12 minutes with continuous magnetic stirring. For generator eluates with high metallic impurity content, increase temperature to 95°C and extend reaction time to 15 minutes [2].

  • Reaction monitoring: Withdraw a 1-2 μL aliquot and analyze by radio-thin layer chromatography (radio-TLC) using silica gel strips and 0.1 M citrate buffer (pH 5.0) as mobile phase. Free Ga-68 migrates with the solvent front (Rf = 0.8-1.0), while [68Ga]Ga-NODAGA-pamidronic acid remains at the origin (Rf = 0.0-0.2) [2].

  • Purification and formulation: After cooling to room temperature, dilute the reaction mixture with 10 mL of sterile water and pass through a C18 SPE cartridge. Wash with 5 mL of water to remove hydrophilic impurities. Elute the purified product with 1 mL of ethanol into a sterile vial containing 9 mL of phosphate-buffered saline. Pass through a 0.22 μm sterile filter into the final product vial [2].

  • Quality control testing:

    • Determine radiochemical purity by radio-HPLC (>95%) using a C18 column and gradient elution with water/acetonitrile containing 0.1% TFA.
    • Verify pH (5.0-7.0) using pH indicator strips.
    • Perform sterility testing by membrane filtration according to pharmacopoeial methods.
    • Conduct endotoxin testing using LAL assay (<17.5 EU/mL) [2].

Quality Control and Analytical Characterization

Chromatographic Methods

High-performance liquid chromatography is employed for both chemical and radiochemical purity assessment. The following methods have been validated for NODAGA-pamidronic acid and its gallium-68 complex:

  • System: Shimadzu LC system with SPD-20A UV/Vis detector and radiodetector
  • Column: Shim-pack GIST C18 (4.2 × 150 mm, 5 μm particle size)
  • Mobile phase: 0.1% trifluoroacetic acid in water (A) and 0.1% TFA in acetonitrile (B)
  • Gradient program: 0-5 min: 5% B; 5-15 min: 5-50% B; 15-20 min: 50-95% B; 20-25 min: 95% B; 25-30 min: 95-5% B
  • Flow rate: 0.65 mL/min
  • Detection: UV at 220 nm with radiometric detection
  • Retention times: Pamidronic acid: 4.1 min; NODAGA-pamidronic acid: 8.3 min; [68Ga]Ga-NODAGA-pamidronic acid: 15.2 min [2]
Spectroscopic Characterization

Mass spectrometry provides definitive confirmation of conjugate identity and purity:

  • Instrument: LC-MS system with ESI-Q-TOF detector (Bruker Daltonic MicroTOF Q or equivalent)
  • Ionization mode: Positive electrospray ionization
  • Mass calibration: Sodium formate cluster ions
  • Expected m/z values:
    • NODAGA-pamidronic acid: [M+H]+ 643.1, [M+Na]+ 665.1
    • [68Ga]Ga-NODAGA-pamidronic acid: [M+H]+ 714.0, [M+Na]+ 736.0
  • MS/MS fragmentation: Characteristic fragments at m/z 625.1 (M+H-H₂O)+, 607.1 (M+H-2H₂O)+, 547.1 (M+H-H₂O-PO₃H)+ [2]

In Vitro Binding Assays and Validation

Hydroxyapatite Binding Assay

The bone-targeting potential of [68Ga]Ga-NODAGA-pamidronic acid can be quantified through in vitro binding studies using hydroxyapatite as a bone mineral analogue:

  • Preparation of hydroxyapatite suspension: Disperse 10 mg of synthetic hydroxyapatite powder in 1 mL of Tris-HCl buffer (50 mM, pH 7.4) in a 1.5 mL microcentrifuge tube.
  • Incubation with radiotracer: Add approximately 1 MBq of [68Ga]Ga-NODAGA-pamidronic acid to the hydroxyapatite suspension and vortex thoroughly.
  • Binding kinetics: Incubate at 37°C with continuous shaking for various time intervals (5, 15, 30, 60 minutes).
  • Separation and measurement: Centrifuge at 10,000 × g for 2 minutes to separate bound and free radiotracer. Measure radioactivity in both pellet and supernatant using a gamma counter.
  • Calculation of binding percentage: Determine percentage binding as (pellet activity / total activity) × 100%. [68Ga]Ga-NODAGA-pamidronic acid typically demonstrates >90% binding to hydroxyapatite within 15 minutes of incubation [6] [2].

Table 3: Comparative Performance of Gallium-68-Labeled Bisphosphonates

Parameter [68Ga]Ga-NODAGA-Pamidronic Acid [68Ga]Ga-DOTAZOL [68Ga]Ga-DOTAPAM [18F]NaF
Radiochemical yield 80-90% 80-95% 80-95% >95%
Hydroxyapatite binding >90% 92.7% 91.2% >95%
Femur SUV (rat) Data not specified 5.4 ± 0.6 4.5 ± 0.2 4.8 ± 0.2
Renal clearance Fast Fast Fast Fast
Preparation time 25 min 15 min 15 min 60 min
Bone-to-background ratio High High High High
Serum Stability and Protein Binding

Evaluation of serum stability is essential for predicting in vivo behavior:

  • Incubation conditions: Add 10 MBq of [68Ga]Ga-NODAGA-pamidronic acid to 0.5 mL of human serum and incubate at 37°C for up to 4 hours.
  • Sampling time points: Withdraw 50 μL aliquots at 30, 60, 120, and 240 minutes.
  • Protein precipitation: Mix aliquots with 100 μL of acetonitrile to precipitate serum proteins, vortex for 30 seconds, and centrifuge at 10,000 × g for 5 minutes.
  • Analysis: Apply supernatant to radio-TLC or radio-HPLC to determine percentage of intact radiotracer versus free gallium-68 or other degradation products. The compound should demonstrate >90% stability over 2 hours in serum [2].

Preclinical Evaluation and Imaging Applications

Biodistribution Studies

Ex vivo biodistribution studies in animal models provide critical data on tracer pharmacokinetics and target accumulation:

  • Animal model: Healthy Wistar rats (150-200 g) or nude mice with bone metastases xenografts
  • Radiotracer administration: Inject approximately 1 MBq of [68Ga]Ga-NODAGA-pamidronic acid via tail vein
  • Tissue sampling: Euthanize animals at predetermined time points (15, 30, 60, 120 minutes post-injection), collect tissues of interest (blood, bone, muscle, liver, kidney, heart, lung)
  • Radioactivity measurement: Weigh tissues and measure radioactivity using gamma counter
  • Data analysis: Calculate percentage injected dose per gram of tissue (%ID/g) and target-to-background ratios [6] [2]

The biodistribution profile should demonstrate rapid blood clearance and high bone accumulation with femur-to-muscle ratios exceeding 10:1 at 60 minutes post-injection. Renal excretion should be the primary clearance pathway, with minimal hepatobiliary excretion [6] [2].

Small Animal PET Imaging

In vivo imaging validates the targeting properties observed in biodistribution studies:

  • Animal preparation: Anesthetize rats or mice with isoflurane (2-3% in oxygen)
  • Radiotracer injection: Administer 5-10 MBq of [68Ga]Ga-NODAGA-pamidronic acid via tail vein
  • Image acquisition: Perform static PET scans at 30, 60, and 120 minutes post-injection using a small animal PET scanner (e.g., Mediso NanoScan, Siemens Inveon)
  • Image reconstruction: Use ordered-subset expectation maximization (OSEM) algorithm with appropriate attenuation and scatter correction
  • Image analysis: Draw regions of interest (ROIs) over bones (femur, spine) and background tissues (muscle, soft tissue) to calculate standardized uptake values (SUVs) and target-to-background ratios [6]

G A Radiotracer Injection 5-10 MBq [68Ga]Ga-NODAGA-Pamidronic Acid B Biodistribution Phase Rapid blood clearance Renal excretion A->B C Bone Targeting High hydroxyapatite affinity Osteoclast interaction B->C D PET Image Acquisition 30-120 minutes post-injection C->D E Image Analysis ROI placement & SUV calculation D->E F Metastasis Detection Enhanced bone turnover visualization E->F

Diagram 2: In vivo mechanism of bone targeting and imaging workflow

Technical Considerations and Troubleshooting

Optimization Strategies

Several critical factors require attention during method development and optimization:

  • Precursor purity: NODAGA-pamidronic acid conjugate must be >95% pure for efficient radiolabeling. Impurities can compete for gallium-68 complexation, reducing radiochemical yield.
  • pH control: Maintain pH between 4.0 and 4.5 during radiolabeling. Below pH 4.0, complexation is slow and incomplete; above pH 4.5, gallium-68 may form insoluble hydroxides.
  • Metal contamination: Metallic impurities (Fe³⁺, Zn²⁺, Cu²⁺) in generator eluate or buffers can compete with gallium-68 for chelation. Implement rigorous quality control of reagents and use high-purity water and acids.
  • Radiolysis protection: For high-activity preparations (>200 MBq), add radical scavengers such as ascorbic acid (10-50 μg/mL) to prevent radiation-induced decomposition [2].
Troubleshooting Common Issues

Table 4: Troubleshooting Guide for NODAGA-Pamidronic Acid Conjugation and Radiolabeling

Problem Possible Causes Solutions Preventive Measures
Low conjugation yield Incorrect pH, Insufficient reaction time, Improper molar ratio Adjust pH to 8.0, Extend reaction to 4h, Use 1.2:1 this compound:Pamidronic acid ratio Freshly prepare TEA solution, Use anhydrous DMF
Low radiolabeling efficiency Incorrect pH, Insufficient precursor, Metallic impurities Adjust pH to 4.2, Increase precursor to 30-50 μg, Purify generator eluate Pre-condition Ga-68 eluate, Use high-purity buffers
Poor hydroxyapatite binding Incorrect conjugate structure, Radiolytic degradation Verify conjugate by MS, Add ascorbic acid for stabilization Ensure proper storage conditions (-20°C)
High soft tissue uptake in vivo Incomplete purification, Colloidal Ga-68 formation Implement SPE purification, Check acetate buffer purity Use sterile, endotoxin-free reagents

Conclusion and Future Perspectives

The NODAGA-pamidronic acid conjugate represents a promising precursor for gallium-68-based PET radiopharmaceuticals for imaging pathological bone conditions. The detailed protocols outlined in this document provide researchers with a comprehensive methodology for conjugate synthesis, radiolabeling optimization, quality control, and preclinical validation. The theranostic potential of this platform is particularly promising, as the same conjugate can potentially be labeled with lutetium-177 for therapeutic applications in painful bone metastases, creating a matched pair for diagnosis and treatment [6] [2].

Future development directions include clinical translation of [68Ga]Ga-NODAGA-pamidronic acid for early detection of bone metastases, comparative studies with existing standards like [18F]NaF and [99mTc]Tc-MDP, and exploration of its utility in monitoring treatment response. Additionally, the conjugation strategy described here could be adapted for developing bisphosphonate-based radiopharmaceuticals with other diagnostic and therapeutic radionuclides, further expanding the toolbox for personalized nuclear medicine.

References

Comprehensive Application Notes and Protocols: NODAGA-NHS KDKPPR Peptide for NRP-1 Targeting in Cancer Theranostics

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to NRP-1 as a Therapeutic Target and KDKPPR Peptide Properties

Neuropilin-1 (NRP-1) is a single-pass transmembrane glycoprotein that functions as a co-receptor for multiple signaling pathways, most notably as an enhancer of VEGF-VEGFR2 (vascular endothelial growth factor receptor 2) signaling in tumor angiogenesis. NRP-1 is overexpressed in various malignant tumors, including glioblastoma, breast cancer, and prostate cancer, where its expression correlates with poor prognosis and increased tumor aggressiveness. The receptor's b1 domain contains a specific binding pocket that recognizes proteins with a C-terminal arginine (CendR motif), making it an attractive target for peptide-based therapeutics and diagnostics. [1] [2] [3]

The KDKPPR peptide represents an optimized ligand for targeting NRP-1, derived from sequence homology studies of the VEGF165 exon 8a domain. This hexapeptide demonstrates enhanced binding affinity for NRP-1 compared to earlier generation peptides, with the C-terminal arginine serving as a critical residue for interaction with the acidic binding pocket of the NRP-1 b1 domain. Structural studies have revealed that the terminal PPR motif becomes buried within the VEGF-binding cleft of NRP-1, with key interactions involving Asp320, Ser346, Thr349, and Tyr353 residues that stabilize the complex through hydrogen bonding and electrostatic interactions. [4] [5]

Table 1: Key Characteristics of KDKPPR Peptide and NRP-1 Target

Parameter Description Significance
NRP-1 Expression Overexpressed in tumor vasculature and various cancer cells Correlates with tumor aggressiveness and poor prognosis
Binding Domain b1 domain of NRP-1 Recognizes C-terminal arginine (CendR) motifs
Peptide Sequence Lys-Asp-Lys-Pro-Pro-Arg Optimized from VEGF165 exon 8a domain
Critical Residues C-terminal PPR motif Essential for binding affinity and specificity
Structural Basis Crystal structure with NRP-1 b1 domain resolved Reveals key interactions with Asp320, Ser346, Thr349, Tyr353

The therapeutic utility of KDKPPR stems from its ability to be conjugated to various payloads without significant loss of binding affinity, enabling its application in targeted drug delivery, molecular imaging, and photodynamic therapy. Recent studies have demonstrated successful conjugation with porphyrin photosensitizers, gadolinium-based contrast agents, gold nanoparticles, and chelators for radiolabeling, highlighting the versatility of this targeting peptide in cancer theranostics. [4] [5] [6]

Synthesis and Conjugation Protocols

Solid-Phase Peptide Synthesis

The synthesis of KDKPPR peptide is performed using standard Fmoc/tBu solid-phase peptide synthesis (SPPS) methodology, which provides high yields and excellent purity profiles necessary for biomedical applications.

  • Resin Preparation: Begin with 100 mg of Wang resin (loading capacity: 0.7-1.0 mmol/g) placed in a solid-phase reaction vessel. Swell the resin in dichloromethane (DCM) for 30 minutes, followed by DMF washing (3 × 5 mL).

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (v/v, 5 mL) for 5 minutes, drain, and repeat with fresh piperidine solution for 15 minutes. Wash thoroughly with DMF (5 × 5 mL) to remove all piperidine.

  • Amino Acid Coupling: For each amino acid incorporation, use 4 equivalents of Fmoc-protected amino acid, 4 equivalents of HBTU, and 8 equivalents of DIPEA in DMF. Bubble nitrogen through the reaction mixture for 2 hours at room temperature. Monitor coupling completion using the Kaiser test. Wash with DMF (3 × 5 mL) between couplings.

  • Specific Sequence Assembly: Assemble the K(Dde)KPPR sequence using standard coupling protocols. After complete sequence assembly, selectively remove the Dde protecting group from the lateral lysine chain using 2% hydrazine in DMF (3 × 10 minutes). [4]

NODAGA-NHS Conjugation to KDKPPR

The conjugation of this compound to the KDKPPR peptide proceeds through amine-reactive chemistry, targeting the ε-amino group of the lateral lysine residue.

  • Chelator Solution Preparation: Dissolve This compound ester (Chematech, France) in anhydrous DMSO at a concentration of 10 mg/mL. Use freshly prepared solution immediately to prevent hydrolysis.

  • Conjugation Reaction: Add 1.5 equivalents of this compound solution to the peptide-resin in the presence of 2 equivalents of DIPEA as a base catalyst. React for 12-16 hours at room temperature with gentle agitation.

  • Cleavage and Deprotection: Prepare cleavage cocktail of TFA/TIPS/H₂O (95:2.5:2.5, v/v/v), and add to the resin (10 mL per gram of resin). React for 3 hours at room temperature with occasional agitation. Filter the resin and precipitate the peptide in cold diethyl ether at -20°C.

  • Purification: Purify the crude product by preparative reversed-phase HPLC using a C18 column (Phenomenex, 250 × 21.2 mm, 5 μm) with a gradient of 5-95% acetonitrile in 0.1% TFA over 30 minutes at 10 mL/min flow rate. Detect at 220 nm. Collect the product fraction and lyophilize to obtain NODAGA-KDKPPR as a white powder. [4] [7]

Table 2: Required Materials and Reagents for Synthesis

Material/Reagent Specifications Purpose
Wang Resin 100-200 mesh, 0.7-1.0 mmol/g loading Solid support for synthesis
Fmoc-Protected Amino Acids >98% purity, including Fmoc-Lys(Dde)-OH Peptide chain building blocks
This compound Ester >95% purity (Chematech) Bifunctional chelator
HBTU >99% purity Coupling reagent
DIPEA >99.5% purity, distilled Base catalyst
Cleavage Cocktail TFA/TIPS/H₂O (95:2.5:2.5) Final cleavage and deprotection
HPLC Solvents HPLC grade ACN, Milli-Q water, TFA Purification and analysis

The final product should be characterized by analytical HPLC (typically >95% purity), mass spectrometry (calculated for C₄₆H₇₂N₁₄O₁₇: [M+H]+ 1125.52, found 1125.51), and NMR spectroscopy for structural confirmation. Proper storage at -20°C under desiccated conditions ensures stability for at least 12 months. [4]

Radiochemistry: Gallium-68 Radiolabeling

Radiosynthesis Protocol

The incorporation of gallium-68 into NODAGA-KDKPPR utilizes a straightforward, one-step procedure that capitalizes on the exceptional complexation kinetics between the NODAGA chelator and Ga³⁺ ions.

  • Gallium-68 Elution: Elute a 68Ge/68Ga generator (e.g., GalliaPharm, Eckert & Ziegler) with 5-6 mL of 0.1 M ultrapure HCl directly into a reaction vial containing 20-30 µg of NODAGA-KDKPPR precursor. The eluate should be fresh and used immediately to maximize radiochemical yield.

  • Labeling Reaction: Adjust the pH to 3.5-4.0 using 1.5 M sodium acetate buffer. The optimal reaction volume is 3-5 mL. Heat the reaction mixture at 95°C for 10-15 minutes with constant agitation. These conditions represent a balance between achieving high radiochemical yield and maintaining peptide integrity. [4] [7]

  • Purification: After cooling, purify the reaction mixture using a C18 light solid-phase extraction cartridge. Pre-condition the cartridge with 5 mL ethanol followed by 10 mL water. Load the reaction mixture and wash with 10 mL water to remove uncomplexed 68Ga and other impurities. Elute the purified [68Ga]Ga-NODAGA-KDKPPR with 1 mL of ethanol followed by 3-4 mL of saline.

  • Formulation: Sterilize the final product by passage through a 0.22 µm sterile filter into a sterile, pyrogen-free vial. Determine the appropriate dose based on specific activity and intended application. [4]

Quality Control and Characterization

Rigorous quality control is essential to ensure the radiopharmaceutical meets specifications for preclinical and clinical applications.

  • Radiochemical Purity (RCP): Analyze by radio-HPLC using a C18 column (150 × 4.6 mm, 3 µm) with a gradient of 5-95% acetonitrile in 0.1% formic acid over 15 minutes at 1 mL/min flow rate. The RCP should exceed 95%, with the product typically eluting at 8-10 minutes. Alternatively, use radio-iTLC with silica gel strips and 0.1 M citrate buffer (pH 4.0) as mobile phase, where the complexed 68Ga remains at the origin (Rf = 0-0.1) and free 68Ga migrates with the solvent front (Rf = 0.8-1.0). [4] [7]

  • Specific Activity: Determine by measuring the radioactivity in a dose calibrator and dividing by the mass of the peptide, typically achieving 15-40 MBq/nmol. The molar activity should be sufficiently high to avoid pharmacological effects from mass overload.

  • Lipophilicity: Determine the log P value by partitioning between n-octanol and phosphate buffer (0.1 M, pH 7.4). [68Ga]Ga-NODAGA-KDKPPR exhibits hydrophilic properties with a log P of -1.86, consistent with its favorable pharmacokinetic profile. [4]

  • Stability Assessment: Incubate the radiolabeled compound in human serum at 37°C for up to 2 hours. Analyze by radio-HPLC at 30, 60, and 120 minutes to demonstrate stability, with less than 5% decomposition over 120 minutes. [4]

Table 3: Radiochemical Parameters for [68Ga]Ga-NODAGA-KDKPPR

Parameter Optimal Value Analytical Method
Radiochemical Yield >95% (non-decay corrected) Dose calibrator measurement
Radiochemical Purity >95% Radio-HPLC or radio-iTLC
Molar Activity 15-40 MBq/nmol UV-HPLC with radioactivity detection
Log P -1.86 Octanol-water partition coefficient
Stability >120 min in serum Radio-HPLC at 37°C in human serum
pH 6.0-7.5 pH indicator strips

Analytical and Characterization Methods

Photophysical Characterization

For dual-mode imaging applications where KDKPPR is conjugated with both NODAGA and fluorescent dyes like Cy5, comprehensive photophysical characterization is essential.

  • Absorbance Spectroscopy: Dissolve the Cy5-conjugated compound in PBS (pH 7.4) at a concentration of 5 µM. Record the UV-Vis absorption spectrum from 300-800 nm using a spectrophotometer. The characteristic absorbance maximum for Cy5 is approximately 649 nm, though this may show slight bathochromic shifts upon conjugation. Calculate the molar extinction coefficient (ε) using the Beer-Lambert law from a series of dilutions. [4]

  • Fluorescence Quantum Yield (φF): Determine using a comparative method with a reference fluorophore of known quantum yield. Use Cy5 in water (φF = 27%) as a reference. Measure the integrated fluorescence intensity of the reference and sample solutions with matched absorbance at the excitation wavelength (typically 600-630 nm). Calculate using the formula: φF(sample) = φF(reference) × (Intensity_sample/Intensity_reference) × (n²_sample/n²_reference), where n is the refractive index of the solvent. The conjugated compound typically shows enhanced quantum yield (up to 61%) due to improved water solubility. [4]

Binding Affinity Studies

Evaluation of the molecular affinity of NODAGA-KDKPPR for NRP-1 is crucial for validating target engagement.

  • Surface Plasmon Resonance (SPR): Immobilize recombinant human NRP-1 b1 domain on a CM5 sensor chip using standard amine coupling to achieve 500-1000 response units. Use HBS-EP buffer (10 mM HEPES, 150 mM NaCl, 3 mM EDTA, 0.005% surfactant P20, pH 7.4) as running buffer. Inject serial dilutions of NODAGA-KDKPPR (0.1-100 µM) at a flow rate of 30 µL/min for 120-second association followed by 300-second dissociation. Regenerate the surface with 10 mM glycine-HCl (pH 2.0). Analyze data using a 1:1 binding model to determine the equilibrium dissociation constant (KD), typically ranging from 0.5 to 4.7 µM depending on the specific construct. [4] [6]

  • Competitive Binding Assays: Perform competition experiments with known NRP-1 ligands such as VEGF165 or CendR peptides to confirm binding specificity. Pre-incubate NRP-1 with varying concentrations of competitors before introducing NODAGA-KDKPPR. Calculate IC50 values and convert to Ki using the Cheng-Prusoff equation. [5]

G NRP1 NRP-1 Receptor BindingSite b1 Domain Binding Pocket NRP1->BindingSite SPR SPR Response (Response Units) BindingSite->SPR Real-time Monitoring Peptide KDKPPR Peptide Peptide->BindingSite C-terminal PPR Motif VEGF VEGF165 (Natural Ligand) VEGF->BindingSite BindingCurve Binding Isotherm (KD = 0.5-4.7 µM) SPR->BindingCurve Data Analysis

Diagram 1: Binding affinity assessment methodology for KDKPPR-NRP-1 interaction using Surface Plasmon Resonance (SPR)

In Vitro and Cellular Validation Protocols

Cellular Uptake Studies

Evaluation of cellular uptake provides critical information on the targeting efficiency and internalization kinetics of the radiolabeled compound.

  • Cell Culture Models: Use HUVEC (human umbilical vein endothelial cells) as a model for angiogenic endothelial cells expressing NRP-1, and MDA-MB-231 (triple-negative breast cancer cells) as a model for NRP-1-positive cancer cells. Maintain cells in appropriate media supplemented with 10% FBS at 37°C in a 5% CO₂ atmosphere. [4]

  • Uptake Experiments: Seed cells in 12-well plates at a density of 2 × 10⁵ cells/well and culture for 48 hours to reach 80-90% confluence. Replace medium with fresh medium containing [68Ga]Ga-NODAGA-KDKPPR (10-100 nM, 0.1-1 MBq/well). Incubate at 37°C for various time points (15, 30, 60, 120 minutes). For specificity assessment, include control groups with excess unlabeled peptide (100-fold molar excess) or NRP-1 blocking antibody.

  • Quantification: After incubation, wash cells twice with cold PBS, then lyse with 1% SDS in 0.1 M NaOH. Measure radioactivity in a gamma counter. Normalize counts to total cellular protein measured by BCA assay. Express results as percentage of added dose per mg of protein. Typical uptake values range from 1.5-3.0% ID/mg protein at 60 minutes in NRP-1-positive cells, with significant reduction (>70%) in blocked conditions. [4] [8]

Cytotoxicity Evaluation

Although [68Ga]Ga-NODAGA-KDKPPR is primarily designed for diagnostic applications, assessment of its cytotoxicity profile is essential for safety evaluation.

  • MTT Assay: Seed cells in 96-well plates at 5 × 10³ cells/well and incubate for 24 hours. Treat with increasing concentrations of non-radioactive Ga-NODAGA-KDKPPR (0.1-100 µM) for 24-72 hours. Add MTT solution (0.5 mg/mL) and incubate for 4 hours. Dissolve formazan crystals with DMSO and measure absorbance at 570 nm with a reference at 630 nm. Calculate cell viability as percentage of untreated controls. The compound typically shows no significant cytotoxicity at concentrations up to 100 µM. [4]

  • Clonogenic Assay: Treat cells with various concentrations of the compound for 24 hours, then trypsinize and reseed at low density (200-500 cells/well in 6-well plates). Culture for 10-14 days with regular medium changes, then fix with methanol and stain with 0.5% crystal violet. Count colonies containing >50 cells. Express results as plating efficiency relative to untreated controls. [4]

In Vivo Application and Preclinical Imaging

Animal Models of Cancer

Appropriate animal models are essential for evaluating the targeting efficiency and biodistribution of [68Ga]Ga-NODAGA-KDKPPR.

  • Brain Metastasis Model: Use athymic nude rats (200-250 g) for brain metastasis studies. Anesthetize animals and surgically expose the right common carotid artery. Inject MDA-MB-231 cells (1 × 10⁶ in 100 µL PBS) slowly into the carotid artery. Allow 3-4 weeks for metastatic foci development in the brain. Confirm tumor growth by MRI before PET imaging. [4]

  • Subcutaneous Xenograft Model: For simpler tumor models, inoculate MDA-MB-231 cells (5 × 10⁶ in 100 µL Matrigel) subcutaneously into the flank of nude mice. Monitor tumor growth until they reach 0.5-1.0 cm in diameter (typically 2-3 weeks). [8]

PET Imaging Protocol

In vivo PET imaging procedures optimize the contrast between tumor and background tissues.

  • Radiotracer Administration: Inject [68Ga]Ga-NODAGA-KDKPPR (5-10 MBq for mice, 20-30 MBq for rats) via the tail vein in mice or caudal vein in rats. Use isotonic saline as vehicle with final peptide mass of 1-5 µg per animal.

  • Image Acquisition: Anesthetize animals with isoflurane (2-3% in oxygen) and position in the PET scanner. Begin dynamic acquisition immediately after injection for 60-90 minutes, or perform static scans at specific time points (e.g., 10, 30, 60 minutes post-injection). Maintain body temperature at 37°C throughout the procedure.

  • Image Analysis: Reconstruct images using appropriate algorithms (OSEM for PET). Draw regions of interest (ROIs) around tumors and major organs. Calculate standardized uptake values (SUV) as: SUV = (tissue radioactivity concentration [Bq/g] / (injected dose [Bq] / body weight [g])). Typical tumor uptake values range from 2.5-4.5% ID/g at 60 minutes, with tumor-to-brain ratios exceeding 5:1. [4] [8]

G Injection IV Injection [68Ga]Ga-NODAGA-KDKPPR Biodist Biodistribution Phase (5-15 min p.i.) Injection->Biodist TumorBinding Tumor Binding via NRP-1 Interaction Biodist->TumorBinding Active Targeting Clearance Renal Clearance Biodist->Clearance Rapid Elimination PETImage PET Imaging High tumor contrast TumorBinding->PETImage Signal Accumulation Clearance->PETImage Background Reduction Early 0-10 min Mid 10-30 min Late 30-90 min

Diagram 2: In vivo pharmacokinetics and imaging workflow for [68Ga]Ga-NODAGA-KDKPPR

Biodistribution Studies

Ex vivo biodistribution provides quantitative validation of the PET imaging findings.

  • Tissue Sampling: At predetermined time points after injection (e.g., 30, 60, 120 minutes), euthanize animals (n=5 per time point) and collect tissues of interest (blood, heart, lung, liver, spleen, kidneys, intestine, muscle, bone, and tumor). Weigh tissues accurately and measure radioactivity in a gamma counter.

  • Data Analysis: Calculate percentage injected dose per gram of tissue (%ID/g) for each sample. Correct for radioactive decay. Compare tumor uptake to background tissues, calculating tumor-to-organ ratios. Typical results show high kidney uptake (reflecting renal excretion), moderate liver uptake, and low background in brain and muscle, demonstrating favorable targeting properties. [4] [6]

Troubleshooting and Technical Notes

  • Low Radiochemical Yield: If radiochemical yield falls below 90%, check generator elution efficiency, ensure proper pH adjustment, verify peptide integrity, and confirm adequate heating during the reaction. Fresh generator eluate and precise pH control to 3.5-4.0 typically resolve this issue.

  • Reduced Binding Affinity: If in vitro or in vivo targeting efficiency decreases, verify peptide sequence by mass spectrometry, check storage conditions (-20°C, desiccated), avoid repeated freeze-thaw cycles, and confirm NRP-1 expression in cell lines by flow cytometry or Western blot.

  • High Background Uptake: If non-specific binding is observed in vivo, ensure adequate purification of the radiolabeled product, consider adding a blocking agent such as BSA to the formulation, and verify the injection volume and peptide mass to avoid receptor saturation.

  • In Vivo Instability: If metabolic degradation is suspected, add enzyme inhibitors such as bestatin to the formulation, modify the injection vehicle, or consider structural modifications to the peptide sequence to enhance metabolic stability.

Conclusion

The this compound KDKPPR peptide coupling strategy provides a robust platform for developing NRP-1-targeted radiopharmaceuticals for cancer imaging and therapy. The protocols outlined in this document enable the reproducible synthesis, radiolabeling, and validation of [68Ga]Ga-NODAGA-KDKPPR with high radiochemical purity and specific activity. The compound demonstrates favorable targeting properties in preclinical models, with high contrast between tumor and normal brain tissue, making it particularly promising for detecting brain metastases and other NRP-1-positive malignancies. These application notes provide researchers with comprehensive methodologies to advance this promising theranostic agent toward clinical translation.

References

NODAGA-NHS reaction optimization pH and temperature

Author: Smolecule Technical Support Team. Date: February 2026

Conjugation & Radiolabeling Workflow

The process of creating a targeted radiopharmaceutical with NODAGA-NHS involves two main chemical steps: conjugating the chelator to a targeting molecule, followed by radiolabeling the conjugate with a radiometal. The diagram below illustrates this workflow.

G START Start Reaction Optimization CONJUGATE This compound Conjugation START->CONJUGATE PARAM1 Key Parameters: • pH: 8.0-9.0 • Temperature: RT - 80°C • Time: 30 min - 20 hrs • Molar Ratio: 5:1 to 20:1 CONJUGATE->PARAM1 PURIFY Purification (C18 SPE Cartridge) PARAM1->PURIFY RADIOLABEL Gallium-68 Radiolabeling PURIFY->RADIOLABEL PARAM2 Key Parameters: • pH: 4.0-4.5 • Temperature: RT - >60°C • Time: 2 - 15 min RADIOLABEL->PARAM2 FINAL Final Product PARAM2->FINAL

This compound Conjugation Optimization

The initial step involves forming a stable amide bond between the N-hydroxysuccinimide (NHS) ester of NODAGA and a primary amine group on the targeting molecule.

Table 1: Optimized Conditions for this compound Conjugation with Various Molecules

Target Molecule Buffer & pH Temperature Time Molar Ratio (NODAGA:Target) Reference
Pamidronic Acid Deionized water, pH 8.0 (adjusted with TEA) Room Temperature 4 hours 3:2 to 19:2 (varied in study) [1]
Trastuzumab 0.1 M Borate Buffered Saline 4°C 20 hours 5:1, 20:1, 100:1 [2] [3]
Alexa Fluor 594 Acetonitrile (with pyridine as base) 80°C 30-60 minutes 20:1 [4]
E[c(RGDfK)]₂ Peptide Not Specified Not Specified Not Specified Not Specified [5]
Detailed Protocol: Conjugation to a Small Molecule (e.g., Pamidronic Acid) [1]
  • Reaction Setup:

    • Dissolve the target molecule (e.g., 14.8-16.1 mg pamidronic acid) in deionized water.
    • Add triethylamine (TEA) to the solution to adjust the pH to 8.0.
    • Dissolve this compound in anhydrous dimethylformamide (DMF).
    • Add the this compound solution to the target molecule solution in 50-µL fractions.
  • Incubation:

    • Let the reaction proceed at room temperature for approximately 4 hours.
    • Monitor the reaction pH hourly using pH paper to ensure it remains optimal.
  • Purification:

    • Pass the reaction mixture through a pre-conditioned C18 solid-phase extraction (SPE) cartridge.
    • Wash with water to remove unreacted NODAGA chelator and other hydrophilic impurities.
    • Elute the desired NODAGA-target conjugate with ethanol.
    • The final product can be freeze-dried for long-term storage.

Gallium-68 Radiolabeling Optimization

After conjugation and purification, the NODAGA-functionalized molecule is labeled with the positron-emitting radiometal Gallium-68.

Table 2: Optimized Conditions for Gallium-68 Radiolabeling of NODAGA-Conjugates

NODAGA-Conjugate Buffer & pH Temperature Time Radiochemical Yield (RCY) Reference
NODAGA-Pamidronic Acid Sodium Acetate >60°C Not Specified High (Condition optimized) [1]
NODAGA-LacN-E[c(RGDfK)]₂ Not Specified Not Specified Not Specified >95% [5]
NODAGA-Alexa Fluor 594 Sodium Acetate Room Temperature or 80°C 2-15 minutes >85% [4]
Detailed Protocol: Radiolabeling of a NODAGA-Conjugate [1] [4]
  • Precursor Preparation:

    • Reconstitute the freeze-dried NODAGA-conjugate in the appropriate buffer. For direct labeling, sodium acetate buffer between pH 4.0 and 4.5 is often optimal.
  • Radiolabeling Reaction:

    • Add the 68GaCl₃ eluate (in ~0.1M HCl) to the precursor solution.
    • The reaction temperature is a critical parameter. While high yields can be achieved at room temperature in 2 minutes for some conjugates, others may require elevated temperatures (>60°C to 80°C) for 5-15 minutes to achieve optimal yields, especially when working with low precursor concentrations or high activity volumes [1] [4].
  • Purification & Formulation (Optional):

    • The crude product can be purified using a C18 SPE cartridge.
    • The cartridge is typically washed with water to remove free 68Ga, and the purified radiolabeled compound is eluted with ethanol.
    • The ethanolic eluate is evaporated, and the product is reconstituted in isotonic saline or phosphate-buffered saline for in vivo applications.

Key Optimization Insights

  • Temperature-Speed Trade-off: While radiolabeling can be very fast at room temperature, increasing the temperature to 80°C significantly accelerates the reaction, which is crucial given the 68-minute half-life of Gallium-68, especially when precursor concentration is limited [4].
  • Precursor Concentration: For efficient radiolabeling, a minimum precursor concentration is required. For the NODAGA-Alexa Fluor 594 conjugate, concentrations above 125 µM were necessary to achieve RCY >85% [4].
  • Application Dictates Conditions: The optimal pH, temperature, and molar ratio can vary significantly depending on the nature (e.g., small molecule, peptide, antibody) and stability of the target molecule.

References

Application Note: Purification of NODAGA-NHS Using C18 Solid-Phase Extraction

Author: Smolecule Technical Support Team. Date: February 2026

Introduction

NODAGA-NHS (2,2'-(7-(1-carboxy-4-((2,5-dioxopyrrolidin-1-yl)oxy)-4-oxobutyl)-1,4,7-triazonane-1,4-diyl)diacetic acid) is a bifunctional chelator of significant importance in radiopharmaceutical development [1] [2]. It features a robust macrocyclic triazacyclononane structure for complexing radiometals like Gallium-68 (68Ga) and an N-hydroxysuccinimide (NHS) ester group for forming stable amide bonds with primary amines (e.g., lysine residues) on biomolecules [3]. This enables the creation of targeted molecular imaging probes for Positron Emission Tomography (PET).

The conjugation reaction between this compound and a molecule of interest (e.g., a peptide, pamidronic acid, or procainamide) often results in a mixture containing the desired conjugate, unreacted this compound, and other by-products [1]. Purification is a critical step to isolate the pure conjugate, remove unreacted chelator, and ensure the high specific activity and diagnostic efficacy of the final radiopharmaceutical. This application note details a robust protocol using C18-based Solid-Phase Extraction (SPE) for this purpose.

The following workflow outlines the key stages of the conjugation and purification process for a NODAGA-biomolecule conjugate:

G Start Start: Conjugation Reaction A Reaction Mixture Contains: • NODAGA-Biomolecule Conjugate • Unreacted this compound • Unreacted Biomolecule • Solvents/Impurities Start->A B C18 SPE Cartridge Condition & Equilibrate A->B C Load Reaction Mixture B->C D Wash: Remove Polar Impurities C->D E Elute: Collect Purified Conjugate D->E F Analyze Purified Product (e.g., HPLC, MS) E->F End End: Lyophilized Pure Conjugate F->End

Materials and Equipment

Chemicals and Reagents
  • This compound ester: Commercial source (e.g., CheMatech) [1] [2].
  • Target biomolecule: Peptide, procainamide, pamidronic acid, etc.
  • Solvents: High-purity water (HPLC grade), acetonitrile (CH₃CN, HPLC grade), Dimethylformamide (DMF), Triethylamine (TEA) [1].
  • Acidifiers: Trifluoroacetic acid (TFA) or Formic Acid.
  • C18 SPE Cartridges: For example, Sep-Pak C18 (Waters) or Oasis HLB cartridges [1] [2]. The sorbent mass (e.g., 100 mg to 1 g) should be selected based on the scale of the reaction.
Equipment
  • Liquid Chromatography System: Analytical or semi-preparative Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) system equipped with a C18 column and UV-Vis detector [1] [4].
  • Mass Spectrometry (MS): LC-MS or ESI-MS for product identification and confirmation [1] [2].
  • Lyophilizer: For long-term storage of the purified conjugate.
  • Vortex mixer, centrifuge, pH paper or meter, and syringe filters (0.20 µm nylon) [1].

Detailed Step-by-Step Protocol

The table below summarizes the optimized C18 SPE protocol for purifying a typical NODAGA-conjugate. This general protocol is adapted from methods used for compounds like NODAGA-pamidronic acid and NODAGA-procainamide [1] [2].

Table 1: Step-by-Step C18 SPE Purification Protocol

Step Description Key Parameters & Solutions Purpose & Notes
1. Condition Pass 2-3 column volumes of strong solvent through cartridge. Solvent: Acetonitrile (or Methanol) with 0.1% acid. Activates and wets the hydrophobic C18 sorbent, removing impurities.

| 2. Equilibrate | Pass 3-5 column volumes of weak aqueous buffer. | Solvent: 0.1% TFA in Water. Organic: <5% ACN. | Prepares the sorbent environment to bind peptides; keep cartridge wet. | | 3. Load Sample | Acidify reaction mixture to 0.1% TFA, dilute to <5% ACN, load slowly. | pH: ~2-3. Flow: Slow, gravity or low vacuum. | Ensures strong binding of the target conjugate to the C18 phase. | | 4. Wash | Pass 2-3 column volumes of mild wash solution. | Solvent: 0.1% TFA in 5% Acetonitrile. | Removes salts, buffers, and other polar impurities without eluting the product. | | 5. Elute | Apply 1-2 column volumes of strong elution solvent; collect fraction. | Solvent: 0.1% TFA in 50-80% Acetonitrile. Soak: 30-60 sec. | Disrupts hydrophobic interactions; collect eluate containing purified conjugate. |

Critical Parameters for Optimization

Successful purification hinges on optimizing several key parameters, which are summarized in the table below based on general SPE principles for peptides and specific examples from the literature [5] [1].

Table 2: Key Optimization Parameters for C18 SPE of NODAGA-Conjugates

Parameter Optimization Guidance Rationale & Impact
Sample Loading pH Adjust to pH ~2-3 using 0.1% TFA. Low pH protonates peptides, enhancing hydrophobicity and binding to C18 sorbent via ion-pairing with TFA [5].
Organic Solvent in Load Keep <5% Acetonitrile. High organic content weakens hydrophobic interactions, causing premature elution and product loss in the flow-through [5].
Wash Stringency Use 5% ACN with 0.1% TFA. A wash that is too strong (e.g., >10% ACN) can displace weakly bound peptides, reducing recovery [5].
Elution Efficiency Use multiple small fractions (e.g., 2 x 0.5 mL) of 50-80% ACN. Multiple small volumes are more efficient at displacing the peptide from the sorbent than a single large volume, maximizing recovery [5].
Sorbent Capacity Do not overload the cartridge; use an appropriate sorbent mass for peptide quantity. Overloading leads to "breakthrough," where the conjugate does not bind and is lost in the flow-through [5].

Analysis and Validation of the Purified Product

Following C18 SPE purification, the product must be analyzed to confirm its identity and purity.

  • Analytical RP-HPLC: This is the primary method for assessing purity. The purified conjugate should be analyzed using a C18 column and a water/acetonitrile gradient containing 0.1% TFA [1] [4]. A sharp, single peak at the expected retention time indicates high purity. The method should clearly resolve the conjugate from unreacted NODAGA and the biomolecule.
  • Mass Spectrometry (MS): ESI-MS or LC-MS is used for definitive confirmation of the product's molecular weight [1] [2]. The measured mass should match the theoretical mass of the NODAGA-biomolecule conjugate.
  • Lyophilization: The aqueous-acetonitrile eluent from the SPE can be frozen and lyophilized to obtain the pure conjugate as a solid powder for long-term storage [1].

Troubleshooting Guide

Table 3: Common Issues and Proposed Solutions

Problem Potential Cause Solution
Low Recovery Elution solvent is too weak; sorbent drying out before elution; incomplete binding due to high organic in load. Increase ACN percentage in eluent; ensure cartridge remains wet after equilibration; dilute sample to reduce organic content.
Poor Purity Incomplete washing; cartridge overloaded; unwanted side products from reaction. Optimize wash strength and volume; use a larger capacity cartridge or scale down reaction; optimize conjugation reaction conditions.
Unreacted NODAGA in Product Inefficient separation during SPE; reaction did not go to completion. Ensure HPLC method resolves conjugate from NODAGA; consider using a slightly stronger wash to remove unreacted NODAGA before elution.

Conclusion

The C18 SPE method provides a robust, efficient, and scalable approach for purifying this compound conjugates. By carefully controlling parameters such as pH, solvent strength, and flow, researchers can achieve high yields of pure conjugates, which is a critical prerequisite for developing effective and reliable radiopharmaceuticals for molecular imaging. This protocol serves as a solid foundation that can be adapted and optimized for specific NODAGA-conjugated molecules.

References

Comprehensive Application Notes and Protocols: NODAGA-NHS Fluorescent Dye Conjugation for Multimodal Imaging

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to NODAGA-NHS Chemistry and Multimodal Imaging

This compound ester (2,2'-(7-(1-carboxy-4-((2,5-dioxopyrrolidin-1-yl)oxy)-4-oxobutyl)-1,4,7-triazonane-1,4-diyl)diacetic acid) serves as a versatile bifunctional chelator that enables the creation of hybrid imaging probes by conjugating fluorescent dyes to targeting vectors. This compound features a triazacyclononane framework that forms stable complexes with radiometals like gallium-68, while its NHS ester group facilitates efficient coupling to primary amines on dyes, peptides, and other biomolecules. The emergence of multimodal imaging approaches has significantly increased the demand for such hybrid agents, as they allow complementary information to be gathered from both positron emission tomography (PET) and optical imaging techniques in a single administration.

The structural configuration of NODAGA provides exceptional thermodynamic stability and kinetic inertness when complexed with gallium-68, making it particularly suitable for preclinical and clinical applications. Unlike the macrocyclic chelator DOTA, which often requires heating for efficient radiolabeling, NODAGA forms stable complexes with gallium-68 under mild conditions, including at room temperature. This characteristic is especially beneficial for heat-sensitive targeting molecules such as peptides and antibodies. The isothiocyanate functional group in this compound specifically reacts with primary amine groups (-NH₂) under basic conditions (pH 8.5-9.0), forming stable amide bonds that remain intact during radiolabeling and in vivo applications [1] [2].

Multimodal imaging probes created using this compound chemistry have demonstrated significant utility across various research domains, including cancer diagnostics, neurological disorders, and cardiovascular diseases. These probes enable non-invasive whole-body imaging via PET while simultaneously providing high-resolution optical imaging for surgical guidance or histological validation. The combination of these modalities leverages the high sensitivity of optical imaging with the superior quantification and deep-tissue penetration capabilities of PET, creating a powerful synergistic effect that enhances both research capabilities and potential clinical applications [3] [2].

Conjugation and Radiolabeling Protocols

Chemical Conjugation of this compound with Fluorescent Dyes

The conjugation process between this compound and fluorescent dyes containing primary amine groups follows a well-established amide bond formation protocol. The following procedure has been successfully employed for conjugating this compound to Alexa Fluor 594 and Cy5 dyes:

  • Reaction Setup: Dissolve the fluorescent dye (e.g., Alexa Fluor 594 1,5-diaminopentane) in anhydrous acetonitrile to achieve a final concentration of 2-5 mM. Prepare a fresh solution of this compound ester in the same solvent at 20-50 mM concentration. Use a molar excess of this compound (20:1 ratio) relative to the dye to drive the reaction to completion [1].

  • Conjugation Reaction: Add the this compound solution to the dye solution with gentle stirring. Include pyridine as an auxiliary base (2-5% v/v) to facilitate the conjugation reaction by scavenging protons released during amide bond formation. The optimal reaction temperature is 80°C, with a reaction time of 30-60 minutes. Under these conditions, conjugation yields of 50-80% can be achieved, as monitored by analytical HPLC [1].

  • Purification and Characterization: Purify the crude reaction mixture using pre-conditioned C18 solid-phase extraction cartridges. Wash with water to remove unreacted this compound and reaction byproducts, then elute the conjugate with ethanol. Confirm successful conjugation by Orbitrap Mass Spectrometry with theoretical molecular weight for NODAGA-GA-Alexa Fluor 594 calculated as 1163.4 g/mol (observed m/z: 1164.4 [M+H]+, 1186.4 [M+Na]+, 1202.4 [M+K]+). Analyze UV absorbance and fluorescence emission spectra to verify the absence of peak shifts compared to the native dye, indicating that the chelator doesn't exhibit quenching properties [1].

The following diagram illustrates the chemical conjugation workflow:

ConjugationWorkflow Start Start Reaction Setup Step1 Dissolve Fluorescent Dye in Anhydrous Acetonitrile (2-5 mM concentration) Start->Step1 Step2 Prepare this compound Solution (20-50 mM in acetonitrile) Step1->Step2 Step3 Mix Solutions with 20:1 Molar Ratio (this compound:Dye) Step2->Step3 Step4 Add Pyridine Auxiliary Base (2-5% v/v) Step3->Step4 Step5 Incubate at 80°C for 30-60 min Step4->Step5 Step6 Purify via C18 SPE Cartridge Step5->Step6 Step7 Characterize by Mass Spectrometry and UV-Vis/Fluorescence Step6->Step7 End Conjugate Ready for Use Step7->End

Radiolabeling with Gallium-68

The radiolabeling process of NODAGA-dye conjugates with gallium-68 requires careful optimization to achieve high radiochemical yields while maintaining stability. The following protocol has been successfully implemented for various NODAGA-dye conjugates:

  • Gallium-68 Processing: Elute a 68Ge/68Ga generator with 0.1 M HCl and collect the fraction with highest activity (approximately 1 mL containing 350-500 MBq). Buffer the eluate with sodium acetate (1 M; 0.15 mL) and adjust the pH to approximately 4.5 using 2% NaOH. This pH optimization is critical for efficient complexation while minimizing gallium hydrolysis [1] [4].

  • Radiolabeling Reaction: Add 5 μL of 3 mM NODAGA-dye conjugate stock solution to the buffered gallium-68 solution. For temperature optimization, either incubate at room temperature for 10-15 minutes or at 95°C for 5 minutes, depending on the thermal stability of the conjugate. Room temperature labeling typically achieves 85-90% radiochemical conversion (RCC) within 10 minutes, while elevated temperatures may be necessary for higher specific activity or challenging conjugates [1] [4].

  • Purification and Formulation: Purify the reaction mixture using an Oasis HLB cartridge (1 cc, 30 mg sorbent) to separate the radiolabeled conjugate from free gallium-68. Pre-condition the cartridge with ethanol followed by water before loading the reaction mixture. Wash with water to remove impurities, then elute the purified [68Ga]Ga-NODAGA-dye conjugate with ethanol. Evaporate the ethanol under a gentle stream of argon or nitrogen at 80°C, and reconstitute the residue in isotonic sodium chloride solution (0.9% NaCl) for in vivo applications. Perform quality control to ensure radiochemical purity exceeds 97% [1] [4].

Table 1: Optimization Parameters for NODAGA-Dye Radiolabeling with Gallium-68

Parameter Standard Condition Alternative Condition Effect on Radiochemical Yield
Temperature Room temperature 95°C Increase from ~85% to >95% RCC
Reaction Time 10-15 minutes 5 minutes (at 95°C) Faster kinetics at elevated temperatures
pH 4.0-4.5 3.5-5.5 Optimal complexation at pH 4.0-4.5
Molar Ratio 125 μM conjugate 50-200 μM conjugate Higher concentrations (>125 μM) maximize yield
Purification C18/OASIS HLB cartridge Size exclusion chromatography Effective removal of free gallium-68

Characterization Methods and Analytical Techniques

Photophysical and Radiochemical Characterization

Comprehensive characterization of NODAGA-dye conjugates is essential to ensure their performance in multimodal imaging applications. The following analytical techniques provide critical quality control metrics:

  • Spectroscopic Analysis: Measure UV-Vis absorption and fluorescence emission spectra to confirm that the conjugation process hasn't altered the photophysical properties of the dye. For Cy5-based conjugates, expect an absorption maximum at approximately 649-651 nm and emission maximum at 670 nm. The molar extinction coefficient (ε) may decrease after conjugation, while fluorescence quantum yield (φF) often increases due to improved water solubility (e.g., from 27% for free Cy5-NHS to 61% for NODAGA-K(Cy5)DKPPR conjugate) [3].

  • Radiochemical Analysis: Determine radiochemical purity (RCP) using radio-HPLC or radio-TLC systems. For HPLC, employ a C18 column with a gradient of water/acetonitrile containing 0.1% trifluoroacetic acid, monitoring simultaneously at 220-280 nm (UV) and using a radiodetector. For TLC, use silica gel strips and 0.1 M citrate buffer (pH 4-5) as the mobile phase, where free gallium-68 migrates with the solvent front (Rf = 0.9-1.0) while the labeled conjugate remains at the origin (Rf = 0-0.1) [3] [4].

  • Stability Assessment: Evaluate in vitro stability by incubating the radiolabeled conjugate in phosphate-buffered saline (PBS, pH 7.4) and fresh human serum at 37°C for up to 4 hours (exceeding the half-life of gallium-68). Analyze samples at 30, 60, 120, and 240 minutes using radio-TLC or radio-HPLC to detect potential transchelation or degradation. Stable conjugates should maintain >90% radiochemical purity throughout this period [3] [2].

Table 2: Photophysical and Radiochemical Properties of NODAGA-Dye Conjugates

Conjugate Absorption Max (nm) Emission Max (nm) Quantum Yield (%) Log D Radiochemical Purity (%) Specific Activity (GBq/μmol)
NODAGA-Alexa Fluor 594 590 617 Data not reported Data not reported >97 ~20 MBq/nmol
NODAGA-Cy5-DKPPR 649-651 670 61 -1.86 >95 100.9 ± 0.42
NODAGA-Sulfo-Cy7-MG11 750 773 Data not reported -1.9 to -2.3 >95 113.1 ± 0.94
68Ga-NODAGA-PCA N/A N/A N/A Data not reported >98 14.9 ± 3.9
Advanced Characterization Techniques

For comprehensive analysis of NODAGA-dye conjugates, several advanced characterization methods provide critical structural and functional information:

  • Mass Spectrometric Analysis: Employ high-resolution mass spectrometry (Orbitrap or MALDI-TOF) to confirm conjugate identity and purity. For NODAGA-Alexa Fluor 594, the theoretical molecular weight is 1163.4 g/mol, with characteristic peaks observed at m/z 1164.4 [M+H]+, 1186.4 [M+Na]+, and 1202.4 [M+K]+. This technique verifies successful conjugation and detects potential impurities or side products [1].

  • Determination of Lipophilicity: Measure the partition coefficient (log D) using the shake-flask method with n-octanol and phosphate-buffered saline (PBS, pH 7.4). Briefly, add the radiolabeled conjugate to a mixture of n-octanol and PBS, vortex vigorously for 15-30 minutes, then centrifuge to separate phases. Measure radioactivity in both phases using a gamma counter and calculate log D as log10[(counts in n-octanol)/(counts in PBS)]. Most NODAGA-dye conjugates exhibit hydrophilic characteristics with log D values between -1.8 and -2.5, which promotes favorable pharmacokinetics for imaging applications [3] [2].

  • Protein Binding Assessment: Determine serum protein binding by incubating the radiolabeled conjugate in fresh human serum at 37°C for 30-60 minutes. Separate unbound tracer using size exclusion centrifugation filters (e.g., 10 kDa molecular weight cutoff) or precipitation methods. Calculate the percentage of protein-bound radioactivity relative to the total activity. Protein binding varies significantly among conjugates, ranging from approximately 20% for [68Ga]Sulfo-Cy7-FSC-RGD to over 70% for [68Ga]Sulfo-Cy7-FSC-MG, influencing their in vivo biodistribution and clearance profiles [2].

Experimental Applications and Case Studies

In Vitro and In Vivo Validation

NODAGA-dye conjugates have been successfully employed in various experimental models to demonstrate their utility for multimodal imaging applications:

  • Cellular Uptake Studies: Evaluate specific binding and internalization of NODAGA-dye conjugates in receptor-expressing cell lines. For example, incubate [68Ga]Ga-NODAGA-K(Cy5)DKPPR (targeting neuropilin-1) with HUVEC endothelial cells and MDA-MB-231 cancer cells for 30-120 minutes at 37°C. Analyze cellular uptake by measuring radioactivity with a gamma counter and visualize internalization using confocal microscopy. Specific binding is confirmed through blocking experiments with excess unlabeled peptide, which should significantly reduce cellular uptake [3].

  • Biodistribution Studies: Quantify tissue distribution of radiolabeled conjugates in animal models. Administer approximately 1-5 MBq of [68Ga]Ga-NODAGA-dye conjugate via tail vein injection in tumor-bearing mice (e.g., 3-5 animals per time point). Euthanize animals at predetermined time points (e.g., 1, 2, and 4 hours post-injection), collect tissues of interest, and measure radioactivity using a gamma counter. Calculate uptake as percentage injected dose per gram of tissue (%ID/g). For example, [68Ga]Ga-NODAGA-PCA shows significantly higher uptake in melanotic B16-F10 tumors compared to amelanotic Melur tumors, demonstrating specificity for melanin-expressing tissues [4].

  • Imaging Studies: Perform multimodal PET and optical imaging in animal models of disease. Anesthetize tumor-bearing mice and administer 5-10 MBq of [68Ga]Ga-NODAGA-dye conjugate intravenously. Acquire PET/CT images at multiple time points (e.g., 30, 60, and 120 minutes post-injection) using a small animal scanner. Subsequently, perform optical imaging using appropriate filters for the conjugated dye (e.g., 645 nm excitation and 680 nm emission for Cy5). Co-registration of PET and optical images demonstrates concordance between the two modalities, validating the dual-mode capability of the agent [3] [4].

The following diagram illustrates the experimental workflow for validating NODAGA-dye conjugates:

ExperimentalWorkflow Start Start Experimental Validation CellStudies In Vitro Cell Studies • Binding assays • Internalization • Blocking experiments • Confocal microscopy Start->CellStudies AnimalPrep Animal Model Preparation • Tumor implantation • Health monitoring CellStudies->AnimalPrep TracerAdmin Tracer Administration • IV injection of conjugate • Dose: 1-10 MBq for imaging AnimalPrep->TracerAdmin Biodist Biodistribution Analysis • Tissue collection • Gamma counting • %ID/g calculation TracerAdmin->Biodist PETImaging PET/CT Imaging • Anesthetize animal • Acquire time-point images • Reconstruction & analysis TracerAdmin->PETImaging DataAnalysis Data Analysis & Validation • Image co-registration • Statistical analysis • Specificity confirmation Biodist->DataAnalysis OpticalImg Optical Imaging • Fluorescence imaging • Ex vivo tissue imaging • Correlation with PET PETImaging->OpticalImg OpticalImg->DataAnalysis End Validation Complete DataAnalysis->End

Specific Application Case Studies

Several research groups have successfully implemented NODAGA-dye conjugates in specialized imaging applications:

  • Neuropilin-1 Targeting for Brain Metastases: Researchers developed [68Ga]Ga-NODAGA-K(Cy5)DKPPR to target neuropilin-1 (NRP-1), a receptor overexpressed in tumor angiogenic vessels and certain tumor cells. This conjugate was efficiently synthesized with hydrophilic properties (log D = -1.86) and high in vitro stability (>120 minutes). In vivo experiments in a brain metastasis model using MDA-MB-231 cells showed high contrast between healthy brain tissue and metastatic foci, demonstrating its potential for detecting brain metastases with both PET and optical imaging [3].

  • Melanoma Imaging with 68Ga-NODAGA-PCA: A novel radiotracer [68Ga]Ga-NODAGA-procainamide (PCA) was developed for specific detection of malignant melanoma. The conjugate was produced with high specific activity (14.9±3.9 GBq/μmol) and excellent radiochemical purity (>98%). In vitro experiments demonstrated significantly higher uptake in melanotic B16-F10 cells compared to amelanotic Melur cells. In vivo PET/CT studies using subcutaneous and metastatic tumor models showed significantly higher uptake in B16-F10 primary tumors and lung metastases compared to amelanotic tumors. The tumor-to-muscle and tumor-to-lung ratios were significantly higher than those obtained with 18F-FDG, highlighting its superiority for melanoma detection [4].

  • Aneurysmal Subarachnoid Hemorrhage Research: [68Ga]Ga-NODAGA-GA-Alexa Fluor 594 was developed to study perivascular system disturbances following aneurysmal subarachnoid hemorrhage (aSAH). The conjugate was synthesized with a radiochemical yield >85% and impurities below 3%. This agent enables biokinetic tracking in rats using PET imaging, providing enhanced insight into the mechanisms of aSAH and glymphatic system dysfunction following hemorrhagic stroke [1].

Troubleshooting and Technical Notes

Common Issues and Optimization Strategies

During the conjugation and radiolabeling processes, several challenges may arise that affect yield and performance:

  • Low Conjugation Efficiency: If conjugation yields are suboptimal (<40%), consider increasing the molar ratio of this compound to dye (up to 30:1), extending reaction time to 60-90 minutes, or replacing triethylamine with pyridine as the auxiliary base. Also ensure the reaction is conducted under anhydrous conditions, as water can hydrolyze the NHS ester before conjugation occurs. Using fresh, high-purity this compound ester is critical, as moisture degradation significantly reduces conjugation efficiency [1].

  • Poor Radiolabeling Efficiency: If radiochemical conversion (RCC) is lower than expected (<80%), first verify the pH of the reaction mixture (optimal range: 4.0-4.5) using pH test strips. Increase the conjugate concentration to at least 125 μM in the reaction volume, as lower concentrations (e.g., 50 μM) may yield only 70% RCC. For heat-stable conjugates, increase the reaction temperature to 80-95°C for 5-10 minutes to accelerate complex formation. Ensure the gallium-68 generator eluate is fresh and contains minimal metal impurities that could compete with gallium-68 for chelation sites [1] [4].

  • Insufficient Purification: If radiochemical purity remains below 95% after purification, consider implementing a dual-purification strategy using both C18 cartridge and size-exclusion chromatography. For cartridge purification, ensure the sorbent is properly preconditioned with ethanol and water before loading the reaction mixture. Increase wash volumes to more thoroughly remove uncomplexed gallium-68, but minimize ethanol volume during elution to reduce solvent evaporation time. For challenging separations, HPLC purification using a semi-preparative C18 column may be necessary to achieve the required purity for in vivo applications [1] [4].

Storage and Stability Considerations

Proper handling and storage are essential for maintaining the performance of NODAGA-dye conjugates:

  • Conjugate Storage: Store purified NODAGA-dye conjugates as lyophilized powders at -20°C under desiccant protection. Under these conditions, conjugates typically remain stable for 6-12 months. Avoid repeated freeze-thaw cycles of solution formulations, as this can lead to aggregation or degradation. For working solutions, use anhydrous DMSO or DMF and store at 4°C for up to one month [1] [3].

  • Radiolabeled Product Stability: Use [68Ga]Ga-NODAGA-dye conjugates within 2-4 hours of preparation, as radiochemical purity may decrease over time due to radiolysis or transchelation. For longer studies, add radical scavengers such as ascorbic acid (0.1-1 mg/mL) to the formulation to minimize radiolysis. Monitor radiochemical purity before each administration, especially for studies extending beyond two hours post-formulation [3] [4].

  • Quality Control Documentation: Maintain comprehensive records for each batch, including conjugation efficiency (HPLC), radiolabeling efficiency (radio-TLC/HPLC), specific activity, and stability data. Implement strict quality control thresholds (e.g., >95% radiochemical purity for in vivo applications) and reject batches that do not meet these standards. Consistent documentation facilitates troubleshooting and ensures experimental reproducibility [1] [3] [4].

Conclusion

The conjugation of this compound with fluorescent dyes represents a robust and versatile platform for developing multimodal imaging agents that combine the strengths of PET and optical imaging. The protocols outlined in this document provide researchers with detailed methodologies for synthesizing, characterizing, and applying these sophisticated tools in various research contexts. The optimized reaction conditions, comprehensive characterization techniques, and troubleshooting guidance ensure that scientists can successfully implement these approaches in their laboratories.

The applications highlighted demonstrate the significant potential of NODAGA-dye conjugates across diverse research areas, from oncology and neuroscience to cardiovascular disease. As multimodal imaging continues to evolve, these conjugates offer powerful capabilities for advancing our understanding of disease mechanisms and developing new diagnostic strategies. Future directions include adapting these protocols for new dye technologies, exploring additional radiometals, and translating these approaches into clinical applications where they may significantly impact patient care through improved diagnostics and surgical guidance.

References

NODAGA-NHS Conjugation Optimization Data

Author: Smolecule Technical Support Team. Date: February 2026

The following table summarizes the key quantitative findings from the optimization study. NODAGA-GA-NHS and NODA-GA-NHS refer to the same chelator in the source material [1].

Parameter Optimal Condition Key Findings & Impact on Yield
Reaction Temperature 80 °C Yield increased from room temperature to a near-maximum of ~50% in 30 min [1].
Reaction Time 30-60 minutes Yield rose from ~50% (30 min) to 80% (60 min) at 80°C [1].
Molar Ratio (Chelator:Dye) 20:1 Ratios of 10:1 and 5:1 resulted in clearly lower conjugation yields [1].
Reaction Solvent Acetonitrile (MeCN) Used with pyridine as an auxiliary base [1].
Purification Method C18 Solid-Phase Extraction Cartridge Effectively removed excess NODAGA-NHS ester; product eluted with ethanol [1].

Detailed Experimental Protocol

Here is the step-by-step methodology derived from the research article [1].

  • Reaction Setup

    • Dissolve the amino-containing molecule (e.g., Alexa Fluor 594 1,5-diaminopentane) and the This compound ester in anhydrous acetonitrile.
    • Use an optimized chelator-to-dye molar ratio of 20:1.
    • Add pyridine to the reaction mixture as an auxiliary base to facilitate the conjugation.
  • Conjugation Reaction

    • Incubate the reaction mixture at 80 °C for 30 to 60 minutes with continuous mixing.
  • Product Purification

    • Purify the crude product using a pre-conditioned C18 solid-phase extraction (SPE) cartridge.
    • Elute the desired dye-chelator conjugate fraction with ethanol.
    • Evaporate the solvent under a stream of nitrogen or using a rotary evaporator.
  • Product Verification

    • Confirm the identity and successful formation of the conjugate using Orbitrap Mass Spectrometry.
    • The expected product can be confirmed by peaks at m/z 1164.4 (M + H), 1186.4 (M + Na), and 1202.4 (M + K) for the described reaction [1].

Troubleshooting FAQs

Q: My conjugation yield is low even after 30 minutes. What can I do? A: The most critical factors are temperature and molar ratio. Ensure the reaction is heated to 80 °C and that you are using a sufficient excess of This compound ester (20:1 molar ratio). Extending the reaction time to 60 minutes can also increase the yield significantly [1].

Q: How can I separate my conjugate from the unreacted chelator? A: The study successfully used a C18 solid-phase extraction (SPE) cartridge. The unreacted chelator can be washed away, and the more nonpolar dye-containing conjugate can be eluted with a solvent like ethanol [1].

Q: How do I confirm that my conjugation was successful? A: Mass spectrometry is the most direct method. Look for the mass of your target conjugate. Additionally, you can compare the UV-Vis absorbance or fluorescence emission spectra of the purified product against the native dye; a successful conjugation should not cause a peak shift [1].

Experimental Workflow Diagram

The following diagram outlines the complete workflow for the conjugation and subsequent radiolabeling, which was the ultimate goal of the study.

G This compound Conjugation & Radiolabeling Workflow node1 1. Reaction Setup (Solvent: MeCN, Base: Pyridine) Molar Ratio (NODAGA:Dye) = 20:1 node2 2. Conjugation Reaction 80°C for 30-60 min node1->node2 Mix node3 3. Purification C18 SPE Cartridge, Ethanol Elution node2->node3 Cool node4 4. Verification Mass Spectrometry (MS) node3->node4 Analyze node5 5. Radiolabeling with ⁶⁸Ga >125 µM conjugate, 80°C, 15 min node4->node5 Proceed node6 6. Final Product [⁶⁸Ga]Ga-NODAGA-Dye RCP >97% node5->node6 Purify/Reconstitute

Optimization Decision Guide

For a more visual understanding of how to adjust key parameters to solve common problems, follow this decision guide.

G Optimization Guide for Low Conjugation Yield Start Start: Low Yield Q1 Reaction at 80°C? Start->Q1 Q2 Molar Ratio 20:1? Q1->Q2 Yes A1 Increase Temperature Q1->A1 No Q3 Reaction time >30 min? Q2->Q3 Yes A2 Increase Chelator Concentration Q2->A2 No A3 Extend Time up to 60 min Q3->A3 No Check Check Product by MS Q3->Check Yes A1->Q2 A2->Q3 A3->Check

References

NODAGA-NHS molar ratio optimization for conjugation

Author: Smolecule Technical Support Team. Date: February 2026

NODAGA-NHS Conjugation Protocols

Application / Target Molecule Recommended Molar Ratio (Ligand:Protein) Reaction Conditions Key Outcomes & Notes Source
General Azide-functionalized mAb (Trastuzumab) [1] BFCs to mAb: Aim for a similar number of chelators per mAb (controlled via a common intermediate). Two-step strategy: 1. Pre-functionalize mAb with azide-NHS ester. 2. Graft NODAGA-ADIBO via SPAAC conjugation. [1] Ensures a consistent and comparable number of chelators per antibody across different BFCs, minimizing immunoreactivity variation. [1]
Procainamide (PCA) [2] This compound : PCA = 95 μmol : 100 μmol (~1:1.05) 2 mL MeCN / 0.1 M sodium carbonate buffer (pH 9.5); 2 hours at room temperature; pH adjusted to 8.5-9. [2] High-yield synthesis of NODAGA-PCA; purified via semi-preparative RP-HPLC. Represents a standard small molecule conjugation. [2]
TriGalactan [3] Information not specified in the provided excerpt. A published procedure for labeling NODAGA-conjugates was followed: 5 nmol precursor, 100 μL 1M Na-acetate buffer (pH 5), 40-50 MBq 68Ga-eluate; 10 min at 56°C. [3] Achieved high radiochemical purity. This radiolabeling protocol is relevant for the final QC of the conjugated product. [3]

Conjugation Workflow and Troubleshooting

The following diagram outlines the core steps of a typical this compound conjugation, which forms the basis for the protocols above.

G Start Start: Reaction Setup Step1 1. Dissolve ligand/target molecule in suitable buffer Start->Step1 Step2 2. Add this compound ester at optimized molar ratio Step1->Step2 Step3 3. Adjust pH to 8.5 - 9.0 (if necessary) Step2->Step3 Step4 4. Stir reaction mixture at room temperature Step3->Step4 Step5 5. Purify conjugate (e.g., HPLC, desalting) Step4->Step5 Step6 6. Quality Control & Analysis (HPLC, MS, functional assay) Step5->Step6 End End: Conjugate Ready Step6->End

Troubleshooting Common Conjugation Issues

Here are some common challenges and solutions based on general conjugation principles:

  • Low Conjugation Efficiency:

    • Cause: Inadequate pH control. NHS ester hydrolysis competes with the conjugation reaction at non-optimal pH.
    • Solution: Maintain reaction pH between 8.0 and 9.0 using a suitable buffer like borate or carbonate. Avoid amine-containing buffers (e.g., Tris) as they will compete with your target molecule.
  • Product Heterogeneity:

    • Cause: Non-specific conjugation, especially when targeting lysine amines on antibodies. Multiple conjugation sites lead to a mixture of products.
    • Solution: Consider a site-specific conjugation strategy. The two-step method using strain-promoted azide-alkyne cycloaddition (SPAAC) is an excellent example of achieving a more uniform product [1].
  • Loss of Bioactivity:

    • Cause: Conjugation occurs at or near the active site of a protein or antibody, disrupting its function.
    • Solution: If using a lysine-based strategy, optimize the molar ratio to control the average number of conjugates per molecule (Drug-to-Antibody Ratio, DAR). A lower DAR might preserve activity. Alternatively, use site-specific methods to direct conjugation away from critical regions.

References

NODAGA-NHS radiolabeling efficiency challenges

Author: Smolecule Technical Support Team. Date: February 2026

Key Factors for Efficient Radiolabeling

Successful radiolabeling with NODAGA-NHS depends on several critical parameters. The following table summarizes the optimal conditions and common pitfalls based on published methodologies.

Parameter Optimal Condition / Value Common Pitfalls & Notes
pH [1] 4.0 - 4.5 Avoid neutral or basic conditions during labeling; conjugation to biomolecules (pre-labeling) often requires a different pH (e.g., pH 8.0) [1] [2].
Temperature [1] > 60 °C Higher temperatures accelerate complex formation. Room temperature labeling may be inefficient.
Buffer [2] Acetate Buffer (e.g., 0.1 M, pH 6.8 for Cu-64; pH 4-4.5 for Ga-68) Gentisic acid buffer can be used as a stabilizer. Phosphate-buffered saline (PBS) is common for the initial conjugation step [2].
Reaction Time [2] 20 minutes (at elevated temperature) This is sufficient for complete complexation; longer times are generally unnecessary and could promote radiolysis.
Peptide-to-Chelator Ratio (Conjugation) [1] Varies (e.g., 3:2, 9:2, 19:2) Must be optimized for each peptide. A large excess of this compound can complicate purification.

Troubleshooting Guide: Low Labeling Efficiency

If your radiolabeling efficiency (Radiochemical Yield, RCY) or purity (Radiochemical Purity, RCP) is low, systematically check these areas.

  • Problem: Incomplete Conjugation

    • Checkpoints:
      • pH of Conjugation: Ensure the reaction is performed at a basic pH (around 8.0) to facilitate the NHS ester reaction with amine groups on your targeting molecule (e.g., peptide, nanoparticle) [1] [2].
      • Purification: Confirm that the unreacted NODAGA chelator has been successfully removed from your conjugated precursor before the radiolabeling step. Ion-suppression RP-HPLC is an effective method for this [1].
      • Storage: Use the freeze-dried, conjugated precursor promptly or store it under conditions that prevent degradation.
  • Problem: Suboptimal Radiolabeling Conditions

    • Checkpoints:
      • pH is Critical: This is the most common issue. The radiolabeling reaction itself must be performed in an acidic environment (pH 4-4.5) to ensure efficient complexation of the radiometal (like Ga-68) by the NODAGA chelator [1].
      • Temperature Too Low: The reaction should be heated to above 60°C. Performing it at room temperature will result in very low yields [1].
      • Precursor Purity & Concentration: Ensure your NODAGA-conjugated precursor is pure and used at a sufficient concentration. For [²²⁵Ac]Ac-PSMA-617, using 100 µg of peptide was identified as optimal [3].
  • Problem: Radiochemical Impurities & Instability

    • Checkpoints:
      • Metal Contamination: The presence of trace metal ions (e.g., Fe³⁺, Zn²⁺) in your buffers or reagents can compete with the radiometal for the chelator. Use high-purity, metal-free water and buffers. Treating buffers with Chelex resin is a highly recommended practice [2].
      • Radiolysis: For high-activity preparations, radiolysis can degrade the product over time. Adding stabilizers like gentisic acid or ascorbic acid to the formulation can improve post-labeling stability [3].
      • Quality Control (QC): Implement a robust QC method. An indirect method that relies on gamma emissions can be inaccurate due to interfering decay products; direct α-particle detection is superior for alpha-emitters like Ac-225 [3].

Experimental Protocols Overview

Here are condensed protocols for the two key steps: conjugating this compound to a biomolecule and performing the radiolabeling.

Protocol 1: Conjugating this compound to a Peptide/Protein [1] [2]

This protocol describes the conjugation to an amine-containing molecule.

  • Materials: Your targeting molecule (peptide, protein), this compound ester, Triethylamine (TEA), Dimethylformamide (DMF), deionized water, Solid-Phase Extraction (SPE) C18 cartridge, 0.20 µm nylon filter.
  • Procedure:
    • Dissolve your peptide in deionized water.
    • Add TEA to adjust the pH to ~8.0 and vortex until fully dissolved.
    • Dissolve this compound in anhydrous DMF.
    • Add the this compound solution to the peptide solution in small fractions.
    • Monitor the reaction pH hourly for 4 hours at room temperature, maintaining pH ~8.
    • Purify the conjugated product (NODAGA-Peptide) from unreacted NODAGA using an SPE C18 cartridge or preparative RP-HPLC.
    • Filter the final product through a 0.20 µm nylon filter and freeze-dry for storage.
Protocol 2: Radiolabeling with Gallium-68 (⁶⁸Ga) [1]

This protocol uses the conjugated precursor from Protocol 1.

  • Materials: NODAGA-Peptide precursor, ⁶⁸Ga eluate, Sodium Acetate buffer (0.1 M, pH 4-4.5), ethanol, 0.9% saline.
  • Procedure:
    • Add the freeze-dried NODAGA-Peptide precursor to a reaction vial.
    • Add sodium acetate buffer to the vial to achieve a final pH of 4.0-4.5.
    • Add the ⁶⁸Ga eluate (pre-conditioned if necessary) to the reaction mixture.
    • Heat the reaction mixture at >60 °C for 20 minutes.
    • Allow the mixture to cool.
    • Optionally, purify the final product using a cartridge-based method (e.g., C18 light cartridge conditioned with ethanol and water, eluted with ethanol/saline).
    • Pass the final product through a 0.22 µm sterile filter into a sterile vial.

The workflow for the conjugation and radiolabeling process is summarized in the following diagram:

Key Takeaways for Success

  • pH is Paramount: Remember the "basic for conjugation (pH 8), acidic for labeling (pH 4.5)" rule.
  • Eliminate Competitors: Be vigilant about metal contamination in all reagents.
  • Validate Your Precursor: The success of radiolabeling hinges on the quality of the NODAGA-biomolecule conjugate. Always confirm its purity before use.

References

NODAGA-NHS Reaction Temperature in Protocols

Author: Smolecule Technical Support Team. Date: February 2026

Target Molecule Conjugation Reaction Temperature Radiolabeling Reaction Temperature Key Citation
Trastuzumab [1] [2] Information not specified in search results 80°C (for precursor evaluation) / 95°C (for specific activity) [3] Schjoeth-Eskesen et al. [1]
LacN-E[c(RGDfK)]₂ [4] Information not specified in search results Room Temperature [4] Kertész et al. [3]
Procainamide (PCA) [3] Room Temperature (2 hours) [3] Room Temperature or 95°C [3]
Pamidronic Acid [5] Room Temperature (4 hours) [5] Above 60°C [5]
Pyridaben-derivatives [6] Information not specified in search results Information not specified (Optimization performed) [6]

Detailed Experimental Protocols

Here are the detailed methodologies for the key protocols cited in the table.

  • Conjugation with Procainamide (PCA) at Room Temperature [3]:

    • Reaction Setup: Dissolve 27.2 mg (100 µmol) of 4-Amino-N-(2-diethylaminoethyl)benzamide hydrochloride (PCA) in 2 mL of a mixed solvent of acetonitrile and 0.1 M sodium carbonate buffer (pH 9.5) in a 3:1 ratio.
    • Add Chelator: Introduce 69.5 mg (95 µmol) of NODAGA-NHS ester into the reaction mixture.
    • pH Adjustment: Adjust the pH to between 8.5 and 9 using a 2% NaOH solution.
    • Stirring: Stir the mixture for 2 hours at room temperature.
    • Purification: Purify the resulting NODAGA-PCA conjugate using semi-preparative reverse-phase high-performance liquid chromatography (RP-HPLC) and lyophilize the collected fractions.
  • Conjugation with Pamidronic Acid at Room Temperature [5]:

    • Prepare Solutions: Dissolve weighed pamidronic acid in deionized water and add triethylamine (TEA) to adjust the pH to 8. Separately, dissolve weighed this compound in dimethylformamide (DMF).
    • Mixing: Transfer the this compound solution to the pamidronic acid solution in 50-µL fractions.
    • Reaction Monitoring: Let the reaction proceed at room temperature for 4 hours, monitoring the pH hourly with pH paper.
    • Purification: Remove organic impurities using a C18 solid-phase extraction (SPE) cartridge and filter the sample through a 0.20-µm nylon filter. Remove unreacted NODAGA chelator using RP-HPLC and freeze-dry the product.
  • Radiolabeling of NODAGA-PCA at Elevated Temperature [3]:

    • Elute Generator: Elute a 68Ge/68Ga generator with 0.1 M HCl and collect a 1 mL fraction containing the highest activity.
    • Prepare Solution: Buffer the eluate with sodium acetate and adjust the pH to approximately 4.5 with NaOH.
    • Add Precursor & React: Add 5 µL of a 3 mM NODAGA-PCA stock solution to the buffered eluate.
    • Incubate: Incubate the reaction mixture for 5 minutes at 95°C.
    • Purify: Pass the mixture through a pre-activated Oasis HLB cartridge to isolate the final radiotracer.

Troubleshooting Guide & FAQs

What is the general recommended temperature for conjugating this compound? For most molecules, especially peptides and smaller organic molecules like PCA and pamidronic acid, conjugation at room temperature (around 20-25°C) for 2 to 4 hours is effective and avoids potential thermal degradation [5] [3].

When should I consider using an elevated temperature? Elevated temperatures are primarily used in the subsequent radiolabeling step with metals like Gallium-68 ([68Ga]) [3] or for conjugating molecules that are known to be heat-stable. Higher temperatures can significantly increase the radiolabeling yield and specific activity [3].

What if my biomolecule is heat-sensitive? If your targeting molecule (antibody, peptide, etc.) is sensitive to heat, you should perform the radiolabeling at lower temperatures or room temperature. The choice of chelator can help with this; NODAGA is often preferred over DOTA for [68Ga] labeling as it typically chelates efficiently at room temperature [3].

The following diagram illustrates the decision-making workflow for selecting the appropriate reaction temperature.

Temperature Selection Workflow

temperature_workflow start Start: Reaction Type a Is this the conjugation (this compound + Biomolecule) step? start->a b Is this the radiolabeling (NODAGA-Biomolecule + 68Ga) step? a->b No d Recommended: Room Temperature (20-25°C) for 2-4 hours a->d Yes c Is the biomolecule heat-stable? b->c Yes g Check molecule-specific literature for stability b->g No / Unsure e Can be used: Elevated Temperature (e.g., 95°C for 5 min) c->e Yes f Use: Room Temperature (e.g., 25°C for 15 min) c->f No

References

NODAGA-NHS purification method development

Author: Smolecule Technical Support Team. Date: February 2026

Common Purification and Analysis Methods

The table below summarizes the primary techniques used for purifying and analyzing NODAGA-NHS conjugates, as evidenced by recent research.

Purpose Technique Typical Conditions & Key Details Application Example
Conjugate Purification Solid-Phase Extraction (C18 Cartridge) Cartridge preconditioned with ethanol and water. Unconjugated dye/peptide eluted with ethanol/water mixtures [1] [2]. Purification of NODAGA-Alexa Fluor 594 [1] and NODAGA-pamidronic acid (NODPAM) [2].
Removal of Unreacted NODAGA Preparative Reverse-Phase HPLC (RP-HPLC) Column: C18. Mobile Phase: 0.1% Trifluoroacetic Acid (TFA) in water, pH 2. Unreacted NODAGA chelator identified and collected separately [2]. Isolation of pure NODPAM precursor from reaction mixture [2].
Purity Analysis Analytical RP-HPLC / LC-MS Column: C18. Mobile Phase: 0.1% Formic Acid in water; isocratic or gradient. Detection by UV (e.g., 220 nm) and Mass Spectrometry [2] [3]. Validation of NODAGA-LacN-E[c(RGDfK)]2 glycopeptide synthesis [3].
Final Product Sterilization Membrane Filtration Using 0.20 µm nylon syringe filters [2]. Sterile filtration of NODPAM precursor solution [2].

Detailed Experimental Workflow

The following workflow diagrams a general protocol for the conjugation of this compound to a targeting molecule (like a peptide or bisphosphonate) and the subsequent purification steps.

G cluster_purify Purification Steps cluster_analyze Quality Control start Start Reaction step1 React this compound with targeting molecule (e.g., peptide) start->step1 step2 Purify Conjugate step1->step2 sp1 Solid-Phase Extraction (C18) step2->sp1 step3 Analyze Final Product an1 Analytical RP-HPLC step3->an1 sp2 Remove unreacted NODAGA via Preparative RP-HPLC sp1->sp2 sp3 Lyophilize pure conjugate sp2->sp3 sp3->step3 an2 Mass Spectrometry (LC-MS/MS) an1->an2 end Pure NODAGA-Conjugate an2->end

Protocol Details:

  • Conjugation Reaction: The reaction is typically performed in a suitable solvent like dimethylformamide (DMF). Triethylamine (TEA) is often added to adjust the pH to 8-9, creating optimal conditions for the NHS ester to react with the primary amine group on the target molecule [2].
  • Purification via Solid-Phase Extraction (C18): This step separates the more hydrophobic NODAGA-conjugate from unreacted this compound and other polar impurities.
    • Condition a C18 cartridge sequentially with ethanol and deionized water.
    • Load the reaction mixture onto the cartridge.
    • Wash with water to remove unreacted chelator and salts.
    • Elute the desired conjugate with a mixture of ethanol and water [1] [2].
  • Removal of Unreacted NODAGA: For high-purity requirements, particularly for preclinical or clinical use, preparative RP-HPLC is employed.
    • Use a C18 column with a mobile phase of 0.1% TFA in water (pH 2).
    • The unreacted NODAGA chelator has a distinct retention time, allowing for its precise identification and separation from the product.
    • Collect the fraction containing the pure conjugate [2].
  • Final Product Formulation: The purified conjugate solution is often freeze-dried (lyophilized) to obtain a stable powder that can be stored and used for later radiolabeling [2].
  • Quality Control: The final product must be characterized.
    • Analytical RP-HPLC: Confirms chemical purity by showing a single, sharp peak [2] [4].
    • Mass Spectrometry (LC-MS/MS): Verifies the identity of the conjugate by confirming its molecular weight [2] [3].

Troubleshooting FAQs

Here are answers to some specific issues users might encounter.

Q1: How can I effectively separate my NODAGA-conjugate from the unreacted this compound chelator?

  • A: Unreacted NODAGA can be challenging to remove due to its polarity. The most effective method is Preparative RP-HPLC with ion suppression. Using 0.1% TFA in the mobile phase (pH 2) protonates the carboxyl groups on the NODAGA molecule, increasing its retention on the C18 column and improving separation from your conjugate. This method successfully isolated NODAGA-pamidronic acid from the reaction mixture [2].

Q2: My conjugation yield is low. What factors should I optimize?

  • A: Low yield can be due to several factors. Key parameters to check and optimize include:
    • Molar Ratio: Use a significant excess of this compound to the target molecule. A 20:1 molar ratio was necessary to achieve sufficient yield when conjugating to a dye [1].
    • Reaction Temperature & Time: Elevated temperatures (e.g., 80°C) and longer reaction times (up to 1 hour) can dramatically increase the chemical yield of the conjugation step [1].
    • pH: Ensure the reaction buffer is slightly basic (pH 8-9), which is crucial for the efficiency of the NHS-amine coupling [2].

Q3: How do I ensure my final NODAGA-conjugate is pure and correctly synthesized?

  • A: A combination of analytical techniques is required:
    • UV-Radio-HPLC: This is the gold standard for assessing radiochemical purity after labeling with Gallium-68. A validated method should show a single radioactive peak with a retention time matching the standard, and radiochemical purity >95% [5] [4].
    • Mass Spectrometry: This is essential for confirming the identity of the cold conjugate. Techniques like LC-MS or MALDI-TOF verify the molecular weight of the synthesized compound, proving successful conjugation [2] [3].

References

NODAGA-NHS radiolabeling pH optimization 4-4.5

Author: Smolecule Technical Support Team. Date: February 2026

pH Optimization for Different Radiometals

The optimal pH can vary slightly depending on the radiometal used. The following table summarizes the optimized conditions for Gallium-68 ([68Ga]) from recent research.

Radiometal Optimal pH Optimal Temperature Reaction Time Key Supporting Research
Gallium-68 ([68Ga]) 4.0 - 4.5 [1] [2] > 60°C (up to 95°C) [1] [2] [3] 5-15 minutes [3] [68Ga]Ga-NODAGA-pamidronic acid (bone imaging agent) [1] [2]
Gallium-68 ([68Ga]) ~4.5 [3] 95°C [3] 5 minutes [3] [68Ga]Ga-NODAGA-PCA (melanoma imaging) [3]
Aluminum [18F]Fluoride (Al[18F]) 4.0 [4] 105°C [4] 15 minutes [4] Al[18F]F-NOTA-Ubiquicidin (infection imaging); NOTA chelator is structurally similar to NODAGA [4]

This workflow outlines the key steps for pH optimization and radiolabeling.

Start Start Optimization A Prepare Acetate Buffer (0.05M - 0.5M) Start->A B Adjust pH to 4.0 - 4.5 using HCl/NaOH A->B C Mix Precursor with Buffer B->C D Add Radiometal Solution (e.g., ⁶⁸Ga eluate) C->D E Incubate at 60-95°C for 5-15 min D->E F Purify Product (Solid-Phase Extraction or HPLC) E->F End Quality Control & Final Product F->End

Troubleshooting Common Radiolabeling Issues

Here is a guide to diagnose and solve common problems related to pH and radiolabeling efficiency.

Problem Potential Causes Recommended Solutions
Low Radiolabeling Yield Incorrect pH, insufficient precursor, low temperature, reaction time too short. Verify buffer pH is 4.0-4.5 [1] [2] [3]. Increase precursor amount (e.g., 40-50 µg for room temp labeling) [5]. Ensure temperature >60°C [1] [2].
Poor In Vivo Stability / High Bone Uptake Incomplete coordination due to suboptimal pH or chelator damage. Strictly control reaction pH to prevent demetallation [4]. Ensure chelator (NODAGA-NHS) is stored properly and of high quality.
Low Specific Activity Molar ratio of precursor to radiometal is too low. Increase the amount of precursor used in the reaction [3]. Optimize and fix the precursor quantity for consistent high specific activity [3].

Detailed Experimental Protocols

Here are the specific methodologies from the literature that you can cite as examples.

For [68Ga]Ga-NODAGA-Pamidronic Acid [1] [2]:

  • Buffer Preparation: Use sodium acetate buffer.
  • pH Adjustment: Adjust the reaction pH to a range of 4 to 4.5.
  • Labeling Conditions: Incubate the reaction mixture at a temperature above 60°C.
  • Purification: The final ionic structure of the radiolabeled compound is designed to improve blood clearance and promote renal excretion.

For [68Ga]Ga-NODAGA-Procainamide (PCA) [3]:

  • Procedure: Collect 1 mL of Ga-68 generator eluate in 0.1 M HCl.
  • Buffering: Add 0.15 mL of 1 M sodium acetate and 0.06 mL of 2% NaOH to adjust the pH to approximately 4.5.
  • Precursor: Add 5 µL of a 3 mM NODAGA-PCA stock solution.
  • Reaction: Heat the mixture at 95°C for 5 minutes.
  • Purification: Use a solid-phase extraction cartridge (e.g., Oasis HLB).

General Principle from Al[18F]F-Labeling [4]:

  • This study highlights a critical general principle: complexation is highly pH-dependent.
  • pH 4-5: Optimal for forming the desired complex.
  • pH >5: Leads to the formation of insoluble, non-radioactive hydroxide complexes.
  • pH <4: Favors the formation of [18F]HF, which does not complex.

References

NODAGA-NHS precursor concentration optimization

Author: Smolecule Technical Support Team. Date: February 2026

FAQs and Troubleshooting Guides

What is the typical molar ratio for conjugating NODAGA-NHS to a molecule?

Using a high molar excess of this compound over your target molecule is a standard and effective strategy. The optimal ratio can depend on your specific target, but a common starting point is a 20:1 molar ratio (chelator-to-target molecule) [1].

One study conjugating this compound to the dye Alexa Fluor 594 found that ratios of 10:1 or 5:1 "clearly resulted in lower yields," confirming that a sufficient excess is necessary for efficient reaction [1].

How do I optimize the reaction conditions for conjugation?

The conjugation reaction is sensitive to temperature and time. The table below summarizes optimized conditions from a successful conjugation protocol.

Parameter Optimized Condition Note
Reaction Temperature 80 °C Approached solvent boiling point [1]
Reaction Time 30-60 minutes 80% yield achieved in 1 hour [1]
Solvent System Acetonitrile (MeCN) with pyridine as a base Preferred over triethylamine for this reaction [1]
How do I purify the conjugate and remove unreacted this compound?

After the conjugation reaction, it is critical to separate the desired product from unreacted this compound chelator. A common and effective method is the use of solid-phase extraction (SPE) with a C18 cartridge [1] [2].

The general workflow involves:

  • Loading the reaction mixture onto a pre-conditioned C18 cartridge.
  • Washing to remove polar impurities, including the unreacted NODAGA chelator.
  • Eluting the more non-polar dye-chelator conjugate with a solvent like ethanol [1].

For more precise purification, Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) can be employed. One protocol uses a C18 column with a mobile phase of 0.1% trifluoroacetic acid in water (pH 2) to separate and collect the pure conjugate fraction, which is then freeze-dried [2].

How do I scale up the reaction for in vivo studies without compromising yield?

Scaling up for animal experiments often means working with larger reaction volumes. If you cannot proportionally increase the concentration of your valuable target molecule, the reaction kinetics may slow down, reducing yield [1].

A practical solution is to further increase the reaction temperature to 80°C during the radiolabeling step. One study showed that this adjustment significantly accelerated the reaction, achieving a 78% radiochemical conversion in just 5 minutes and over 85% after 15 minutes, making the process efficient despite the short half-life of isotopes like Gallium-68 [1].

Experimental Workflow Diagram

The diagram below outlines the core protocol for conjugating and using this compound, integrating the key optimization parameters.

cluster_0 Key Optimization Parameters Start Start Reaction Conjugate Conjugation Reaction Start->Conjugate Purify Purification Conjugate->Purify A High Molar Ratio (20:1 NODAGA:Target) Conjugate->A  Requires B High Temperature (80 °C) Conjugate->B  Requires C Adequate Time (30-60 min) Conjugate->C  Requires Label Radiolabeling with Gallium-68 Purify->Label D C18 SPE or RP-HPLC Purification Purify->D  Uses Method Use In Vivo/Imaging Studies Label->Use E High Temperature (80 °C for speed) Label->E  Requires End Final Product Use->End

References

Comparison of NODAGA and DOTA for Gallium-68 Labeling

Author: Smolecule Technical Support Team. Date: February 2026

Aspect NODAGA DOTA Key Supporting Evidence
Labeling Efficiency Higher radiochemical yield; achieves high specific activity [1] [2] Lower radiochemical yield compared to NODAGA [1] Study on CDP1 peptide: NODAGA provided higher product yield [1]. Study on RGD peptide: NODAGA allowed higher specific activity than DOTA [2].
Reaction Conditions Milder conditions: Efficient at room temperature (25°C) and pH 2-5 [3] Harsher conditions: Requires elevated temperature (50-90°C) and pH 2-5 for optimal labeling [3] Study on PACAP analogue: NODAGA labeled efficiently at 25°C for 10 min; DOTA required higher temperatures (50-90°C) [3].
In Vitro/In Vivo Stability Good stability in serum and against challenges [3]; lower liver uptake indicates good in vivo stability for some agents [4] [5] Excellent stability; can be the preferred candidate for in vivo investigation in some cases [1]; potential for higher liver uptake with Copper-64, indicating possible demetallation [5] Study on CDP1: DOTA conjugate showed better stability and was selected for in vivo study [1]. Study on PSMA: 64Cu-NOTA-PSMA showed significantly lower liver uptake than 64Cu-DOTA-PSMA [5].
Tumor Targeting & Biodistribution Preserves targeting specificity; can improve imaging contrast due to faster clearance from non-target tissues [4] Preserves targeting specificity; longer retention in tumors observed in some cases [5] Study on DARPin Ec1: 68Ga-NOTA-Ec1 provided high tumor-to-blood ratios [4]. Study on PSMA: 64Cu-DOTA-PSMA showed better tumor retention at 24h compared to NOTA variant [5].

Detailed Experimental Data and Protocols

The following tables provide a deeper look into the specific experimental data and conditions reported in the studies.

Table 1: Quantitative Labeling Performance (Based on [2]) This study compared different chelators conjugated to peptides, using a standard automated procedure with a 1 GBq 68Ga starting activity.

Precursor Amount (nmol) Specific Activity (GBq/μmol)
68Ga-NODAGA-RGD
0.4 954 ± 419
1 545 ± 112
2 313 ± 28
68Ga-DOTATOC
2.2 213 ± 45
7 87 ± 9
14 46 ± 1.1

Table 2: Experimental Protocols from Key Studies

Study (Target) NODAGA Protocol DOTA Protocol Key Findings

| PACAP Analogue (VPAC1 receptors) [3] | pH: 2-5 Temp: 25°C Time: 10 min >95% efficiency | pH: 2-5 Temp: 50-90°C Time: 10-30 min >95% efficiency | NODAGA enables faster labeling under much milder conditions. | | CDP1 Peptide (Infection imaging) [1] | Optimized for pH, molarity, incubation time/temp, and purification. | Optimized for pH, molarity, incubation time/temp, and purification. | NODAGA: Higher product yield. DOTA: Better stability, preferred for in vivo study. | | DARPin Ec1 (EpCAM expression) [4] | All conjugates successfully labeled with 68Ga. | All conjugates successfully labeled with 68Ga. | NOTA & NODAGA: Twice the radiochemical yield and improved stability vs. DOTA. |

Key Considerations for Chelator Selection

The experimental data shows that the choice between NODAGA and DOTA involves trade-offs. Here is a decision framework to guide your selection:

G Chelator Selection Decision Framework Start Start: Select a Chelator for 68Ga A Primary Concern: High Specific Activity or Mild Labeling? Start->A B Primary Concern: In Vivo Complex Stability for Long-circulating Agents? Start->B C ↑ Preferred Choice: NODAGA A->C Yes E Critical Step: Perform Experimental Head-to-Head Comparison A->E Unsure D ↑ Preferred Choice: DOTA B->D Yes B->E Unsure

  • Prioritize NODAGA if: Your primary concerns are achieving very high specific activity or working with a targeting molecule that is sensitive to high temperatures. Its ability to label efficiently under mild conditions is a significant advantage [2] [3].
  • Consider DOTA if: The targeting molecule is stable at higher temperatures, and exceptional in vivo stability is the most critical factor, especially for longer-circulating agents. In some studies, DOTA-complexes have demonstrated better stability or longer tumor retention [1] [5].
  • The best approach is empirical: As the performance can be molecule-dependent, the most reliable strategy is to conjugate and test both chelators on your specific targeting molecule in parallel experiments [6] [4].

References

NODAGA vs. DOTA: Comparative Performance at a Glance

Author: Smolecule Technical Support Team. Date: February 2026

Comparison Aspect NODAGA DOTA Key Supporting Evidence
In Vivo Stability Generally higher [1] [2] [3] Prone to transchelation & demetallation [4] [2] [3] Lower liver uptake with NODAGA indicates better complex stability [1] [3] [5].

| Liver Uptake | Significantly lower [1] [3] [5] | Significantly higher [1] [3] | In a clinical PSMA study, liver uptake for 64Cu-NODAGA-PSMA-3Q was 4.04 %ID/g vs. 8.18 %ID/g for 64Cu-DOTA-PSMA-3Q [3]. | | Tumor Retention | Variable; can clear faster [3] | Often better long-term retention [3] | In a PSMA-3Q study, DOTA showed significantly better tumor retention at 24 hours compared to NOTA (a chelator very similar to NODAGA) [3]. | | Tumor Uptake | Comparable to DOTA [1] | Comparable to NODAGA [1] | In an EpCAM-targeting study, tumor uptake at 24h was similar: ~13.2-13.4 %ID/g for both agents [1]. | | Labeling Conditions | Milder (Room Temperature) [1] [2] | More forcing (Elevated Temperature, ~40-50°C) [1] [2] | Mild conditions with NODAGA are more suitable for sensitive biomolecules like antibodies [1] [2]. |

Detailed Experimental Data and Protocols

Here is a closer look at the key experiments that generated the data in the summary table.

Experiment 1: Comparison in a Prostate Cancer Immunoconjugate Model

This study directly compared the two chelators when conjugated to an EpCAM-targeting monoclonal antibody (mAb7) [1] [4].

  • Objective: To determine if switching from DOTA to NODAGA could improve the in vivo performance and imaging contrast of a 64Cu-labeled immunoconjugate.
  • Methods:
    • Conjugation & Radiolabeling: DOTA- and NODAGA-conjugates of mAb7 were synthesized. Labeling with 64Cu was performed at 40°C for 1 hour for DOTA and at 25°C for 1 hour for NODAGA [1].
    • Biodistribution Study: The radiolabeled agents were injected into nude mice bearing PC3-DsRed xenograft tumors. Organ uptake (%ID/g) was measured at 24 and 48 hours post-injection [1].
  • Key Results (Biodistribution at 24h): [1] | Organ/Tissue | 64Cu-DOTA-mAb7 (%ID/g) | 64Cu-NODAGA-mAb7 (%ID/g) | | :--- | :--- | :--- | | Tumor | 13.44 ± 1.21 | 13.24 ± 4.86 | | Liver | 11.98 ± 0.92 | 8.77 ± 1.18 | | Blood | 17.75 ± 1.28 | 22.79 ± 1.60 |
  • Conclusion: The 64Cu-NODAGA-mAb7 conjugate demonstrated lower liver accumulation and higher blood activity, indicating superior in vivo stability. This resulted in a >2-fold higher tumor-to-prostate ratio, suggesting better ability to discriminate tumor tissue [1].
Experiment 2: Clinical Comparison in a PSMA-Targeting Tracer

This recent clinical study compared 64Cu-PSMA-3Q tracers using either NOTA or DOTA as chelators, providing critical human data. NOTA's structure and copper complex stability are very similar to NODAGA, making this a highly relevant comparison [3].

  • Objective: To evaluate the efficacy and safety of 64Cu-DOTA-PSMA-3Q and 64Cu-NOTA-PSMA-3Q and compare their biodistribution in patients with suspected prostate cancer [3].
  • Methods:
    • Radiolabeling: Both tracers were synthesized by manual labeling, achieving >98% radiochemical purity [3].
    • Clinical PET/CT Imaging: 23 patients were imaged with both tracers. Standardized Uptake Values (SUVs) in various organs were measured and compared [3].
  • Key Results (Clinical SUV Data): [3] | Organ/Gland | 64Cu-NOTA-PSMA-3Q (SUV) | 64Cu-DOTA-PSMA-3Q (SUV) | | :--- | :--- | :--- | | Liver | 4.04 | 8.18 | | Parotid Gland | 20.98 | 16.30 | | Lacrimal Gland | 17.73 | 10.84 | | Submandibular Gland | 20.26 | 17.28 |
  • Conclusion: The study confirmed that 64Cu-NOTA-PSMA-3Q has significantly lower liver uptake, a key indicator of better in vivo stability. It also showed higher uptake in most salivary glands. However, a separate preclinical arm of the study found that 64Cu-DOTA-PSMA-3Q had significantly better tumor retention at 24 hours [3].

Key Takeaways for Chelator Selection

The experimental data leads to several strategic considerations:

  • Prioritize NODAGA for lower background signal, especially in liver imaging, and for milder, more biomolecule-friendly radiolabeling conditions [1] [2].
  • Consider DOTA when the imaging time point is later (e.g., 48 hours for antibodies) and maximal tumor retention at that time is critical [3].
  • The choice is target and vector-dependent - the optimal chelator can vary based on the specific targeting molecule (e.g., antibody vs. small peptide) and biological target [1] [3] [5].

To help visualize this decision-making process, the following workflow summarizes the key factors:

G Start Selecting a Chelator for 64Cu Q_Stability Primary Concern: In Vivo Stability? Start->Q_Stability Q_Time Imaging at Late Time-Points (e.g., >24h for antibodies)? Q_Stability->Q_Time No Rec_NODAGA Recommendation: NODAGA Q_Stability->Rec_NODAGA Yes Q_Mild Is Mild Radiolabeling Essential for Biomolecule? Q_Time->Q_Mild No Rec_DOTA Recommendation: DOTA Q_Time->Rec_DOTA Yes Q_Mild->Rec_NODAGA Yes Rec_Context Test Both Chelators for Specific Agent Q_Mild->Rec_Context No

References

HPLC Methods for NODAGA Conjugates and Radiolabeled Products

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the HPLC conditions reported in the literature for analyzing various NODAGA-conjugated compounds [1] [2] [3].

Analyte Column Type Mobile Phase Composition Flow Rate (mL/min) Detection Method(s) Key Purpose of Analysis
NODAGA-exendin-4 & [68Ga]Ga-NODAGA-exendin-4 [1] [4] Not specified in excerpts 0.1% Trifluoroacetic Acid (TFA) in Water (pH 2) 0.85, 0.65, and 0.50 tested UV-VIS (220 nm), Radio-Detector Assess chemical/radiochemical purity
NODAGA-pamidronic acid (NODPAM) [2] Shim-pack GIST C18 (4.2 x 150 mm, 5 µm) 0.1% TFA in Water (pH 2) 0.85, 0.65, and 0.50 tested UV-VIS (220 nm) Separate conjugate from unreacted NODAGA chelator
NODAGA-procainamide (NODAGA-PCA) [3] Reversed-Phase C18 0.1% Formic Acid in Water 0.3 ESI-Mass Spectrometry Confirm successful conjugation

Detailed Experimental Protocols

Here is a more detailed look at the protocols for two key applications: purity assessment and conjugate purification.

  • Protocol 1: Purity Assessment of [68Ga]Ga-NODAGA-exendin-4 [1] [4]

    • Method Validation: This specific HPLC method was rigorously validated according to ICH guidelines.
    • Specificity: The method successfully separated NODAGA-exendin-4, Ga-NODAGA-exendin-4, and other impurities.
    • Linearity: Excellent linearity was confirmed for both analytes over a concentration range of 0.75–5 µg/mL, with a correlation coefficient (R²) of 0.999.
    • Precision & Accuracy: The method demonstrated high repeatability (Coefficient of Variation, CV% < 2%) and accuracy (bias% < 5%).
    • Application: The validated method was used to confirm radiochemical purities exceeding 95% in three consecutive production batches.
  • Protocol 2: Purification of NODAGA-pamidronic acid [2]

    • Method Goal: To separate the synthesized NODAGA-pamidronic acid conjugate from the unreacted NODAGA-NHS chelator.
    • Chromatography: The researchers used an ion-suppression RP-HPLC method. The low pH of the mobile phase (0.1% TFA, pH 2) suppresses the ionization of acidic groups, improving peak shape and separation on the C18 column.
    • Purification: Based on the analytical HPLC profile, they used a semi-preparative approach with a fraction collector to isolate the pure NODAGA-pamidronic acid conjugate, which was then freeze-dried.

Workflow for HPLC Characterization of NODAGA Conjugates

The process of developing and applying an HPLC method for NODAGA conjugates follows a logical workflow, from initial setup to final validation, as illustrated below.

Start Start: HPLC Method for NODAGA Conjugate SamplePrep Sample Preparation (Dilution, Filtration) Start->SamplePrep ColumnSelect Column & Mobile Phase Reversed-Phase C18 Acidic Buffer (e.g., 0.1% TFA) SamplePrep->ColumnSelect Detection Detection Method UV (e.g., 220 nm) Radio-Detector for Ga-68 ColumnSelect->Detection Analysis Analyze Chromatogram Identify Conjugate Peak Check for Impurities Detection->Analysis Validation Method Validation (Specificity, Linearity, Precision, Accuracy) Analysis->Validation

Key Considerations for Method Development

When developing or adapting an HPLC method for a new NODAGA conjugate, keep these points in mind:

  • Reversed-Phase Chromatography is Standard: The most common approach for NODAGA conjugates is Reversed-Phase HPLC with a C18 column [2] [3].
  • Acidic Mobile Phases are Preferred: Using acidic buffers like 0.1% TFA or 0.1% formic acid helps suppress silanol interactions and improves peak separation [2] [3].
  • Method Validation is Crucial for QC: For radiopharmaceuticals intended for clinical use, a validated HPLC method is essential to ensure the product's safety, identity, and purity [1].

References

NODAGA-NHS mass spectrometry analysis validation

Author: Smolecule Technical Support Team. Date: February 2026

Mass Spectrometry Analysis of NODAGA Conjugates

The table below summarizes experimental setups and key results from recent studies that used mass spectrometry to characterize NODAGA-NHS and its bioconjugates.

Conjugate Name Instrumentation / Method Key Results / Purpose of Analysis Source

| NODAGA-Pamidronic Acid | • LC-MS: LC Dionex Ultimate 3000 with ESI-MS Bruker MicroTOF Q • MSn: Triple TOF 5600 (AB Sciex) with ESI and Q-TOF | Confirmed successful conjugation and molecular structure. | [1] | | NODAGA-exendin-4 | • Validation: UV-Radio-HPLC method following ICH guidelines • Parameters: Specificity, linearity, precision, accuracy | Linear range: 5–0.75 µg/mL (R² = 0.999). Validated for chemical/radiochemical purity. | [2] | | NODAGA-PCA (Procainamide) | • System: Analytical RP-HPLC • Confirmation: ESI-MS (Shimadzu LCMS IT-TOF) | Structural confirmation of the NODAGA-PCA conjugate. | [3] | | NODAGA-NM-01 (Nanobody) | Method implied but not detailed in provided context. | Confirmed successful conjugation of chelator to nanobody. | [4] | | Siglec-9 peptide | • System: Agilent InfinityLab LC/MSD XT • Settings: ESI+, scan range m/z 250-2500, direct infusion | Assessed peptide chemical stability after thermal treatment. | [5] |

Detailed Experimental Protocols

Here is a deeper dive into the methodologies employed in these studies, which can serve as a protocol reference.

1. Sample Preparation and Conjugation

  • The conjugation of this compound to a target molecule (like pamidronic acid or procainamide) typically occurs in a mild basic buffer (e.g., sodium carbonate buffer, pH 8.5-9.0) [3].
  • The reaction mixture is often purified post-conjugation using semi-preparative Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) to isolate the desired conjugate from unreacted starting materials [3] [6]. The purified fraction is then lyophilized for storage.

2. Liquid Chromatography-Mass Spectrometry (LC-MS) Analysis

  • Chromatography: An analytical RP-HPLC system with a C18 column is standard. Mobile phases often consist of water and acetonitrile, both modified with 0.1% formic acid or trifluoroacetic acid (TFA) to assist ionization and separation [1] [3].
  • Mass Detection: An Electrospray Ionization (ESI) source is most commonly used, typically in positive ion mode. The mass analyzer can be a Time-of-Flight (TOF) for accurate mass measurement or a Q-TOF for tandem MS (MSn) capabilities to elucidate fragmentation patterns and confirm structure [1].

3. Method Validation (Following ICH Guidelines) For quantitative analysis, such as determining chemical purity, a rigorous validation is essential. Key assessed parameters include [2]:

  • Specificity: Ability to unequivocally assess the analyte in the presence of other components.
  • Linearity: Demonstration that the test results are directly proportional to the analyte concentration. A correlation coefficient (R²) of ≥ 0.99 is expected [2].
  • Precision: Degree of repeatability of the measurements, expressed as Coefficient of Variation (CV%). An average CV% < 2% is an example of an acceptance criterion [2].
  • Accuracy: Closeness of the measured value to the true value.

Workflow for Conjugate Analysis & Validation

The diagram below outlines the key steps for the mass spectrometry analysis and validation of a NODAGA-conjugated molecule.

workflow NODAGA Conjugate MS Analysis Workflow start Sample Preparation & Conjugation lcms LC-MS/MS Analysis start->lcms Purify & Lyophilize data Data Acquisition & Structural Confirmation lcms->data Chromatogram & Mass Spectrum validate Method Validation (ICH Guidelines) data->validate For Quantitative Assays report Final Analysis Report data->report For Qualitative ID validate->report

Key Insights for Researchers

  • Confirm Conjugation Success: MS analysis is primarily used to verify the identity and molecular weight of the final NODAGA-biomolecule conjugate, confirming successful synthesis [1] [3].
  • Ensure Radiopharmaceutical Quality: When the conjugate is a precursor for a radiotracer, validated methods are crucial for batch quality control, ensuring the chemical and radiochemical purity of the final product before patient administration [2].
  • Assess Stability: MS can be used to monitor the stability of the conjugate or the parent molecule under various conditions, such as thermal stress [5].

References

NODAGA vs DOTA radiolabeling kinetics comparison

Author: Smolecule Technical Support Team. Date: February 2026

Chemical Properties and Radiolabeling Kinetics

The core difference between NODAGA and DOTA lies in their molecular structure, which directly impacts their radiolabeling kinetics and complex stability with gallium-68.

ChelatorProperties Ga-68 Chelator Property Comparison NODAGA NODAGA Triazacyclononane-based 6 coordination sites Optimal for Ga3+ (prefers CN=6) KineticAdvantage Faster labeling Room temperature possible Higher specific activity NODAGA->KineticAdvantage Fits Ga3+ DOTA DOTA Tetraazacyclododecane-based 8 coordination sites Larger cavity size KineticDisadvantage Heating required (95°C) Longer reaction times DOTA->KineticDisadvantage Oversized for Ga3+

The table below summarizes the key experimental differences in their radiolabeling performance:

Parameter NODAGA DOTA
Coordination Geometry Triazacyclononane-based (6-coordinate) [1] Tetraazacyclododecane-based (8-coordinate) [1]
Optimal Labeling Temp. Room temperature to 95°C [2] [3] 95°C (heating required) [3]
Labeling Time 10 minutes [4] 5-30 minutes [3] [4]
Radiochemical Purity >95% [2] >95% [2]
In Vitro Stability High stability against transchelation and transmetallation [2] High stability against transchelation and transmetallation [2]

Experimental Performance and In Vivo Stability

Beyond simple radiolabeling efficiency, the stability of the resulting radiocomplex in biological environments is critical for diagnostic image quality.

Experimental Protocol: Evaluating Ex Vivo and In Vivo Stability

The following methodology is adapted from a study comparing Ga-68 labeled VPAC receptor-targeting peptides [2]:

  • Radiocomplex Incubation: Incubate the prepared [68Ga]Ga-NODAGA-peptide and [68Ga]Ga-DOTA-peptide in mouse plasma and urine at 37°C.
  • Time-Point Sampling: Collect samples at multiple time points up to 60 minutes.
  • Analysis by Radio-HPLC: Analyze samples using radio-HPLC to determine the percentage of intact radiocomplex remaining.
  • In Vivo Validation: Administer the radiocomplexes to mice and collect plasma and urine samples at 60 minutes post-injection for the same analysis.

The results from these stability experiments are summarized below:

Stability Metric NODAGA-Peptide DOTA-Peptide

| Ex Vivo (60 min) in Plasma | 42.1 ± 3.7% intact [2] | 1.2 ± 0.3% intact [2] | | Ex Vivo (60 min) in Urine | 37.4 ± 2.9% intact [2] | 4.2 ± 0.4% intact [2] | | In Vivo (60 min) in Plasma | 2.1 ± 0.2% intact [2] | 1.4 ± 0.3% intact [2] | | In Vivo (60 min) in Urine | 2.2 ± 0.4% intact [2] | 1.2 ± 0.4% intact [2] |

Biological Performance and Imaging Efficacy

The differences in chelator performance directly impact the results of biological assays and medical imaging.

Experimental Protocol: Cell Binding Assay

This protocol is used to determine the receptor-specific binding of the radiopeptide [2]:

  • Cell Line Preparation: Use a relevant cancer cell line expressing the target receptor (e.g., human breast cancer BT474 cells for VPAC receptors).
  • Incubation with Radiopeptide: Incubate the cells with [68Ga]Ga-NODAGA-peptide, [68Ga]Ga-DOTA-peptide, and a control ([68Ga]GaCl3) for 60 minutes.
  • Blocking Study: Perform a parallel experiment where receptors are pre-saturated with an unlabeled peptide to confirm binding specificity.
  • Measurement: Measure the cell-bound radioactivity using a gamma counter and calculate the percentage of specific binding.

The outcomes of these biological evaluations are as follows:

Biological Performance NODAGA-Peptide DOTA-Peptide
Specific Cell Binding (at 60 min) 53.9 ± 0.8% [2] 25.8 ± 1.4% [2]
Tumor-to-Muscle Ratio (PET/CT) 3.4 ± 0.3 [2] 1.8 ± 0.6 [2]
Key Strengths Superior image contrast, high specific binding [2] Proven clinical utility (e.g., with somatostatin analogs) [1]

Key Considerations for Chelator Selection

The following workflow summarizes the decision-making process for selecting between NODAGA and DOTA, based on the project's primary goals.

SelectionGuide Chelator Selection Guide Start Selecting a Chelator for Ga-68 Q1 Primary Goal: Optimized Ga-68 Imaging? Start->Q1 Q2 Need Room-Temp./Fast Labeling? Q1->Q2  Yes Q3 Working with Other Radiometals (e.g., Sc-44, Lu-177)? Q1->Q3  No / Multi-metal strategy ChooseNODAGA Choose NODAGA Q2->ChooseNODAGA  Yes ConsiderNODAGA Consider NODAGA for higher stability & contrast Q2->ConsiderNODAGA  No ChooseDOTA Choose DOTA Q3->ChooseDOTA  Yes OtherFactors Base decision on practical factors (e.g., availability) Q3->OtherFactors  No

The workflow above is guided by these core principles:

  • Choose NODAGA for superior Ga-68 performance: Its faster kinetics, ability to label at room temperature, and formation of a more stable complex with Ga-68 make it the preferred choice for developing new Ga-68-based imaging agents [2] [4].
  • Choose DOTA for versatility across radiometals: If your project involves other radiometals like Scandium-44, Lutetium-177, or Yttrium-90, DOTA is the established and more stable chelator for these ions [1]. Its proven track record in clinical agents (e.g., DOTA-TOC, DOTA-TATE) also supports its use [1].

References

Comparative Biodistribution and Performance of NODAGA vs. DOTA

Author: Smolecule Technical Support Team. Date: February 2026

The following tables summarize quantitative data from various preclinical and clinical studies, highlighting the differences in performance between NODAGA and DOTA chelators when used with different targeting vectors.

Table 1: Preclinical & Clinical Biodistribution Comparison (Selected Tracers)

Targeting Vector / Tracer Key Biodistribution Findings (NODAGA vs. DOTA) Study Type
LM3 (SSTR2 Antagonist) 68Ga-NODAGA-LM3: Significantly higher uptake in pituitary, parotids, liver, spleen, pancreas, adrenal, stomach, small intestine, and kidneys [1]. Human Clinical Trial [1]
RGD Dimer (Integrin αvβ3 Antagonist) Both tracers showed good tumor-to-background contrast. Kidney was the major excretory organ for both. No stark performance difference was reported in the summary [2]. Preclinical & Clinical [2]
Pamidronic Acid (Bisphosphonate) 68Ga-NODAGA-Pamidronate: Higher bone uptake (1.33 %ID/g). 68Ga-DOTA-Pamidronate: Lower bone uptake (0.26 %ID/g), but higher bladder uptake, indicating rapid excretion [3]. Preclinical (Mice) [3]
Trastuzumab (Anti-HER2 mAb) For 64Cu labeling: NODAGA-trastuzumab achieved ~80% incorporation. DOTA-trastuzumab achieved full incorporation under optimized conditions. Both showed high tumor uptake (3–9 %ID/g) in mice [4]. Preclinical (Mice) [4]

Detailed Experimental Protocols

To support the reproducibility of these studies, here are the detailed methodologies for key experiments cited in the tables.

1. Conjugation of NODAGA-NHS to Targeting Molecules The standard protocol for conjugating this compound to a molecule of interest (e.g., a peptide, nanobody, or small molecule) via amine coupling is as follows [5] [6]:

  • Reagents: Targeting molecule (e.g., Pamidronic acid, Procainamide, NM-01 nanobody), this compound ester, Triethylamine (TEA) or sodium carbonate buffer (pH 8.5-9), Dimethylformamide (DMF) or acetonitrile/water mixtures.
  • Procedure:
    • Dissolve the targeting molecule in a suitable solvent (e.g., DMF/water mixture or 0.1 M sodium carbonate buffer, pH ~9).
    • Add this compound ester to the solution. The molar ratio of targeting molecule to this compound can be optimized (e.g., from 3:2 to 19:2 have been reported) [5].
    • Adjust the pH to 8.5-9 using TEA or NaOH.
    • Stir the reaction mixture for 2 hours at room temperature.
    • Purify the conjugate (NODAGA-Target) using semi-preparative Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).
    • Lyophilize the purified fractions and characterize the product using analytical RP-HPLC, mass spectrometry (LC-MS, ESI-MS), and/or NMR [5] [6].

2. Radiolabeling with Gallium-68 A common and efficient protocol for labeling NODAGA-conjugates with 68Ga is described below [6] [7]:

  • Reagents: NODAGA-conjugate, 68Ga eluted in 0.1M HCl, sodium acetate buffer (1M, pH ~4-4.5), ethanol, saline.
  • Procedure:
    • Elute the 68Ge/68Ga generator with 0.1M HCl and collect the 68Ga fraction.
    • Buffer the 68Ga eluate with sodium acetate to a final reaction pH of 4-4.5.
    • Add the NODAGA-conjugate precursor to the buffered 68Ga solution.
    • Incubate the reaction mixture for 5-10 minutes at 95-100°C. (Note: Some NODAGA conjugates can be labeled at room temperature, but elevated temperatures often ensure high specific activity) [2] [6].
    • Pass the reaction mixture through a pre-activated C18 solid-phase extraction (SPE) cartridge (e.g., Oasis HLB).
    • Wash the cartridge with saline to remove unincorporated 68Ga.
    • Elute the purified 68Ga-NODAGA-Tracer from the cartridge with a small volume of ethanol (e.g., 0.5 mL of 75%) followed by saline.
    • Sterile-filter the final product through a 0.22 μm membrane.
    • Perform quality control using radio-HPLC and/or radio-TLC to confirm a radiochemical purity of >95% [6] [7].

Experimental Workflow for Biodistribution Studies

The following diagram illustrates the standard workflow for developing and validating a NODAGA-based radiopharmaceutical, from conjugation to in vivo evaluation.

workflow Conjugation Conjugation This compound + Targeting Molecule Radiolabeling Radiolabeling with Ga-68 Conjugation->Radiolabeling In_Vitro_Testing In Vitro Testing (Stability, Binding Assay) Radiolabeling->In_Vitro_Testing In_Vivo_Imaging In Vivo PET/CT Imaging In_Vitro_Testing->In_Vivo_Imaging Ex_Vivo_Analysis Ex Vivo Biodistribution (%ID/g calculation) In_Vivo_Imaging->Ex_Vivo_Analysis

Key Insights for Researchers

  • Advantage in Radiolabeling Kinetics: A significant operational advantage of NODAGA is its ability to form stable complexes with gallium-68 under milder conditions (often at room temperature) compared to DOTA, which typically requires heating at 95-100°C for several minutes [2]. This is particularly beneficial for heat-sensitive targeting molecules.
  • Impact on In Vivo Profile: The choice of chelator can directly influence the pharmacokinetics and biodistribution of the tracer. As seen with the LM3 and pamidronic acid tracers, the NODAGA variant often shows different uptake patterns in non-target organs and can alter excretion kinetics, which ultimately affects the tumor-to-background ratio [3] [1].
  • Consider the Full Pair: Performance is not just about the chelator, but the specific radiometal-chelator-target trio. While NODAGA is often preferred for the Ga-3+ ion, DOTA has a broader applicability for other therapeutic and diagnostic radiometals like Lu-177 and Y-90, making it a key player in theranostic applications [8].

References

×

XLogP3

-8.6

Hydrogen Bond Acceptor Count

13

Hydrogen Bond Donor Count

3

Exact Mass

472.18054310 Da

Monoisotopic Mass

472.18054310 Da

Heavy Atom Count

33

UNII

CJA4R92MA7

Dates

Last modified: 07-26-2023

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